Propargyl-PEG8-alcohol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJKIPMHDKPKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG8-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG8-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core chemical properties, applications in advanced therapeutic development, detailed experimental protocols, and essential storage and stability information.
Core Chemical Properties
This compound is a well-defined, monodisperse compound featuring a terminal propargyl (alkyne) group and a primary alcohol (hydroxyl) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities for versatile bioconjugation strategies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [1] |
| CAS Number | 1422023-54-8 | [1][2][3] |
| Molecular Formula | C₁₇H₃₂O₈ | [1][2][3] |
| Molecular Weight | 364.4 g/mol | [1][2][4] |
| Exact Mass | 364.20971797 Da | [1] |
| Purity | Typically ≥95% - 98% | [2][4][5][6] |
| Appearance | Colorless to pale-yellow liquid/solid | [7] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][8] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it an invaluable tool in modern drug development and life sciences research. The PEG spacer enhances aqueous solubility and biocompatibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[6][9]
-
Click Chemistry: The terminal propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5] This reaction enables the highly efficient and specific covalent linkage to molecules containing an azide group, forming a stable triazole ring.[10][11]
-
Drug Delivery Systems: This linker is essential for constructing advanced drug delivery systems.[5][6] It is frequently used to functionalize nanoparticles or to link targeting ligands to drug payloads, improving therapeutic precision.[12]
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to cancer cells.[9][12][13]
-
PROTACs: It serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[9][13][14]
-
Bioconjugation: The hydroxyl group offers an additional site for chemical modification, allowing for the attachment of small molecules, imaging probes, or other functional moieties.[5]
Experimental Protocols
The following sections provide detailed methodologies for the most common application of this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates and applications.
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) - Recommended for bioconjugation to protect biomolecules
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)
-
Desalting column or dialysis equipment for purification
This protocol describes the conjugation of an azide-modified biomolecule to this compound.
1. Preparation of Stock Solutions:
- This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
- Azide-Molecule: Dissolve the azide-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
- Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[15]
- Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[15]
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [15][16]
2. Reaction Setup:
- In a reaction tube, add the azide-containing molecule solution.
- Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the azide molecule.
- Prepare the catalyst premix: In a separate tube, combine the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio.[15][16] Mix gently.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the main reaction tube, followed immediately by the CuSO₄/ligand premix.[9][16]
Table 2: Typical Final Reaction Concentrations for CuAAC
| Reagent | Final Concentration | Molar Ratio (Example) |
| Azide-Molecule | 100 µM | 1x |
| This compound | 1 - 2 mM | 10 - 20x |
| Copper(II) Sulfate | 0.25 - 1 mM | 2.5 - 10x |
| Ligand (THPTA) | 1.25 - 5 mM | 12.5 - 50x |
| Sodium Ascorbate | 5 - 10 mM | 50 - 100x |
3. Incubation:
- Incubate the reaction for 1-4 hours at room temperature, protected from light.[9] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[9]
4. Purification:
- Once the reaction is complete, remove excess reagents and byproducts.
- For proteins and other macromolecules, use a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[16]
Visualized Workflows and Mechanisms
Diagrams created with Graphviz are provided below to illustrate key processes involving this compound.
References
- 1. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 3. 1422023-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne | BroadPharm [broadpharm.com]
- 11. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne (propargyl group) and a primary alcohol, connected by an eight-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the construction of complex biomolecules. The propargyl group enables highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the terminal hydroxyl group can be further functionalized. The PEG8 chain imparts enhanced hydrophilicity and provides a flexible, defined-length spacer, which can be critical for optimizing the biological activity of the final conjugate, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, including detailed experimental protocols and expected analytical data.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₃₂O₈ |
| Molecular Weight | 364.4 g/mol [1][2] |
| Exact Mass | 364.20971797 Da[2] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[2] |
| Purity (Typical) | ≥98%[1] |
| Appearance | Colorless to light yellow liquid or oil |
| Solubility | Soluble in water, DMSO, DMF, and Dichloromethane (DCM)[1] |
| Storage Conditions | -20°C for long-term storage[1] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on octaethylene glycol to form an alkoxide, which then acts as a nucleophile to attack a propargyl halide (e.g., propargyl bromide), forming the ether linkage.
Overall Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol details the mono-propargylation of octaethylene glycol.
Materials:
-
Octaethylene glycol (HO-PEG8-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add octaethylene glycol (1.0 eq). Dissolve the glycol in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The reaction mixture will be stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
The purification of this compound can be challenging due to the polar nature of the PEG chain, which can cause streaking on silica gel. Flash column chromatography with a polar solvent system is the most common method for purification.
Experimental Workflow: Purification
Caption: Purification workflow for this compound.
Detailed Experimental Protocol: Purification
Materials and Equipment:
-
Crude this compound
-
Silica gel for flash chromatography
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Potassium permanganate (KMnO₄) stain
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a "dry load."
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity mobile phase (e.g., 100% DCM or 2% MeOH in DCM).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a mobile phase of 5% methanol in dichloromethane. Gradually increase the polarity of the mobile phase in a stepwise or linear gradient up to 15% methanol in dichloromethane. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The product can be visualized using a potassium permanganate stain.
-
Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a clear to light yellow oil.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data
| Technique | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR (CDCl₃, 400 MHz) | Acetylenic proton (-C≡C-H ) | ~2.4 ppm (triplet) |
| Methylene protons adjacent to alkyne (-O-CH₂ -C≡CH) | ~4.2 ppm (doublet) | |
| PEG methylene protons (-O-CH₂ -CH₂ -O-) | ~3.6-3.8 ppm (multiplet) | |
| Terminal alcohol proton (-OH ) | Variable, broad singlet | |
| Mass Spectrometry (ESI-MS) | Molecular Ion Adducts | [M+Na]⁺, [M+H]⁺ |
| Calculated Monoisotopic Mass for C₁₇H₃₂O₈ | 364.21 g/mol |
Experimental Protocols: Characterization
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source, typically operating in positive ion mode.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the product and its common adducts (e.g., m/z 100-1000).
-
Data Analysis: Identify the peaks corresponding to the expected ions (e.g., [M+H]⁺, [M+Na]⁺) and compare the measured monoisotopic mass with the calculated theoretical mass.
Logical Relationships in Synthesis and Purification
The following diagram illustrates the decision-making process and logical flow from starting materials to the final, characterized product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG8-alcohol
This compound is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and drug development. Its "mechanism of action" is not defined by a direct biological or pharmacological effect, but rather by its chemical reactivity and utility in covalently linking molecules. This guide provides a detailed exploration of its core mechanism—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and its applications, particularly in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The molecule's structure consists of three key components:
-
A terminal propargyl group: An alkyne that serves as a reactive handle for "click chemistry".[1]
-
An eight-unit polyethylene glycol (PEG) spacer: A hydrophilic chain that enhances solubility, provides flexibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]
-
A terminal alcohol (hydroxyl) group: A functional group that allows for further chemical modification or conjugation to other molecules.[3][4]
Core Physicochemical and Molecular Data
The utility of this compound is underpinned by its distinct physicochemical properties. The key quantitative data for this molecule are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₃₂O₈ | [4][5] |
| Molecular Weight | 364.4 g/mol | [4][5][6] |
| CAS Number | 1422023-54-8 | [4][5] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [5] |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCO | [5] |
| Purity | Typically ≥95% - 98% | [4][6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C for long-term stability | [4] |
Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action for this compound is the reactivity of its terminal alkyne group in the CuAAC reaction, a cornerstone of click chemistry.[7][8] This reaction forms a stable and bio-orthogonal 1,2,3-triazole ring, covalently linking the propargyl-containing molecule to an azide-functionalized molecule.[3][9] The reaction is renowned for its high yield, specificity, and tolerance of a wide range of functional groups and aqueous environments.[9]
The catalytic cycle involves several key steps:
-
In Situ Generation of Copper(I): The active Cu(I) catalyst is typically generated in situ by the reduction of a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.
-
Cycloaddition: The copper acetylide then reacts with an azide-containing molecule. A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to prevent catalyst disproportionation and enhance reaction efficiency.
-
Triazole Formation: The resulting intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[9]
Role as a Versatile Linker Precursor
This compound is a foundational building block that is often chemically modified to create derivatives with different reactive functionalities. The terminal hydroxyl group can be converted into other functional groups like acids, amines, or activated esters (e.g., NHS esters), making it a versatile precursor for various bioconjugation strategies.[1][10]
Experimental Protocols and Workflow
The use of this compound in bioconjugation is typically a multi-step process. First, the alcohol is often converted to a more reactive derivative (like an acid or NHS ester) to conjugate to the first molecule. The second step involves the CuAAC click reaction to attach the second molecule.
Generalized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between a Propargyl-PEG8-functionalized molecule and an azide-containing molecule. Optimization is often required based on the specific properties of the reactants.[10][11][12]
Materials:
-
Propargyl-PEG8-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand, e.g., THPTA (e.g., 200 mM in water)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO (for dissolving non-aqueous soluble molecules)
-
Purification tools (e.g., desalting column or dialysis cassettes)
Procedure:
-
Preparation of Reagents:
-
Dissolve the Propargyl-PEG8-functionalized molecule and the azide-containing molecule in the Reaction Buffer or a minimal amount of DMSO. A 5- to 10-fold molar excess of the smaller molecule is a common starting point.[11]
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the Propargyl-PEG8-conjugate and the azide-containing molecule.
-
Add the THPTA ligand to the mixture to a final concentration of 1-2 mM.[11]
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[11]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11]
-
The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification of the Final Conjugate:
-
Once the reaction is complete, the final conjugate must be purified to remove the copper catalyst, excess reagents, and byproducts.
-
Purification can be achieved using a desalting column, dialysis, or other appropriate chromatographic techniques depending on the nature of the final product.[12]
-
| Parameter | Typical Condition | Notes |
| Molar Ratio | 1:5 to 1:10 (Alkyne:Azide) | The smaller, less precious molecule is typically in excess. |
| CuSO₄ Concentration | 0.2 - 1 mM | The final concentration of the copper catalyst. |
| Ligand (THPTA) | 1 - 2 mM | Used to stabilize the Cu(I) ion and increase efficiency. |
| Reducing Agent | 2 - 5 mM (Sodium Ascorbate) | Must be freshly prepared. A molar excess over Cu(II) is required. |
| pH | 7.2 - 8.0 | The reaction is tolerant of a range of pH values. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Duration | 1 - 4 hours | Reaction times can vary based on reactant concentrations and reactivity.[11] |
Applications in Drug Development
The unique properties of this compound and its derivatives make them highly valuable in several areas of advanced drug development.
-
PROTACs: The bifunctional nature of the linker is ideal for synthesizing PROTACs, which require connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8] The length and hydrophilicity of the PEG8 chain are critical parameters that can influence the efficacy of the final PROTAC.[13]
-
Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[6][13]
-
PEGylation: The PEG chain can be used to improve the stability, solubility, and in vivo circulation time of therapeutic proteins or peptides.[2]
-
Drug Delivery Systems: Propargyl-PEG linkers are essential for creating advanced drug delivery systems like PEGylated liposomes and nanoparticles, where targeting ligands can be precisely attached via click chemistry.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 4. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 5. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Reactivity of Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG8-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal propargyl group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a primary alcohol, offers a versatile platform for the synthesis of complex molecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the reactivity of this compound, detailing the chemical transformations of its distinct functional moieties, supported by experimental protocols and quantitative data.
Core Molecular Properties
This compound possesses a defined chemical structure that dictates its reactivity and utility.
| Property | Value |
| Molecular Formula | C₁₇H₃₂O₈ |
| Molecular Weight | 364.4 g/mol |
| Structure | Propargyl Group (Terminal Alkyne) - PEG8 Spacer - Alcohol (Primary) |
The hydrophilic PEG8 chain enhances aqueous solubility, a critical feature for biological applications, and provides a flexible spacer to mitigate steric hindrance between conjugated molecules.[1][2]
Reactivity of the Propargyl Group
The terminal alkyne of the propargyl group is its most prominent reactive site, primarily undergoing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-functionalized molecule.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for bioconjugation.[3] The reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions.
Quantitative Data on CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by the choice of copper source, ligand, and solvent. The following table summarizes representative quantitative data for CuAAC reactions involving propargyl-containing molecules.
| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Ligand | Solvent | Yield (%) |
| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98[3] |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95[3] |
| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91[3] |
Yields are highly dependent on specific reaction conditions.
Kinetic Data for CuAAC Reactions
The rate constants for CuAAC reactions are generally high, demonstrating the efficiency of this transformation.
| Alkyne Substrate | Copper Concentration | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Propargyl-PEGn Linkers | 50 - 250 µM | TBTA | 10⁴ - 10⁵[4] |
Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature.[3]
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general framework for the CuAAC reaction of this compound with an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 200 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-modified molecule and this compound. A slight molar excess of one reagent (e.g., 1.2 to 1.5 equivalents of the PEG linker) is often used.
-
Add the reaction buffer to achieve the desired concentration.
-
-
Catalyst Addition:
-
Prepare a premix of CuSO₄ and THPTA (typically in a 1:2 to 1:5 molar ratio).
-
Add the copper/ligand premix to the reaction mixture.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the conjugate can be purified using standard chromatographic techniques such as size-exclusion or reverse-phase chromatography to remove excess reagents and the catalyst.
-
Reactivity of the Alcohol Group
The primary alcohol of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, enabling further conjugation strategies.[5] While less reactive than the propargyl group in "click chemistry," its reactivity can be readily harnessed through standard organic transformations.
Esterification
The hydroxyl group can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, NHS esters) to form stable ester linkages. This is a common strategy for attaching small molecule drugs or other payloads.[5]
Experimental Protocol: Esterification with an Activated Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine base (e.g., Triethylamine or DIPEA)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DCM. Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
Esterification: Add this compound and the amine base to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be washed with aqueous solutions to remove excess reagents and the product purified by column chromatography.
Etherification (Williamson Ether Synthesis)
Under basic conditions, the alcohol can be deprotonated to form a potent nucleophile (alkoxide), which can then react with an alkyl halide to form an ether linkage.[6]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH))
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Deprotonation: In an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0°C and add NaH portion-wise. Stir for 30-60 minutes at 0°C to room temperature to form the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.[7]
Activation of the Alcohol Group
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions.[8]
Experimental Protocol: Tosylation of the Alcohol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM and cool to 0°C.
-
Tosylation: Add pyridine or triethylamine, followed by the portion-wise addition of TsCl.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with DCM. Wash the organic layer, dry, and concentrate to obtain the tosylated product, which can be further purified by column chromatography.[9]
Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in the construction of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, this compound can be used to link a cytotoxic payload to an antibody.[1][10] For instance, the alcohol can be functionalized with a payload, and the propargyl group can then be conjugated to an azide-modified antibody via CuAAC. The PEG8 linker enhances the solubility and stability of the final ADC.[11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can serve as a versatile linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[12][13] The modular nature of the linker allows for the systematic synthesis and optimization of PROTAC efficacy.[2]
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug development and related fields. Its well-defined structure, featuring a reactive terminal alkyne for efficient "click" chemistry and a modifiable primary alcohol, allows for a wide range of bioconjugation strategies. The integrated PEG8 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. A thorough understanding of the reactivity of both the propargyl and alcohol functionalities is crucial for the successful design and synthesis of advanced therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jackwestin.com [jackwestin.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Propargyl-PEG8-alcohol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG8-alcohol, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of PROTACs.[1] An understanding of its solubility in various organic solvents is paramount for its effective application, ensuring homogeneity in reaction mixtures, and for purification processes.
This compound possesses a terminal alkyne group, available for click chemistry reactions, and a hydroxyl group for further functionalization.[2][3] Its structure is dominated by an eight-unit polyethylene glycol (PEG) chain, which largely dictates its solubility profile. The amphiphilic nature of the PEG chain, with its repeating hydrophilic ether units, allows for broad solubility in a range of polar organic solvents.[4][5]
Core Solubility Profile
This compound, with a molecular weight of 364.4 g/mol , is characterized by its PEG8 linker.[6][7] Polyethylene glycols are well-known for their solubility in water and a variety of organic solvents.[8][9] The solubility of PEG derivatives is influenced by the length of the PEG chain, the nature of the end groups, the polarity of the solvent, and the ambient temperature.[4][9] Generally, PEGs are highly soluble in polar aprotic solvents and chlorinated solvents, with decreasing solubility in non-polar organic solvents.[5][8]
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The primary driver is the polyethylene glycol chain, which facilitates interaction with a wide array of solvents. The terminal propargyl and alcohol groups also contribute to the overall polarity and hydrogen bonding capacity of the molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. a3p-scientific.com [a3p-scientific.com]
- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. labinsights.nl [labinsights.nl]
Propargyl-PEG8-alcohol: A Technical Guide for Advanced Bioconjugation and Drug Delivery
This in-depth technical guide provides a comprehensive overview of Propargyl-PEG8-alcohol, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its molecular structure, physicochemical properties, and its critical role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is characterized by a terminal propargyl group (an alkyne) and a primary alcohol (hydroxyl group), separated by an eight-unit polyethylene glycol (PEG) spacer. This unique structure provides a versatile platform for bioconjugation, leveraging the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.
A summary of the key quantitative data for this compound is presented below:
| Property | Value | Citations |
| Molecular Formula | C₁₇H₃₂O₈ | [1][2] |
| Molecular Weight | 364.4 g/mol | [1][2] |
| Exact Mass | 364.20971797 Da | [2] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [2] |
| CAS Number | 1422023-54-8 | [1][3] |
| Purity | Typically ≥95% | [4][5] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1][3] |
Molecular Structure and Visualization
The chemical structure of this compound consists of a terminal alkyne group available for click chemistry and a hydroxyl group that can be further functionalized. The flexible eight-unit PEG chain contributes to the molecule's solubility and biocompatibility.
Caption: Chemical Structure of this compound.
Applications in Drug Development and Research
This compound is a valuable tool in the development of complex biomolecules and therapeutic agents. Its bifunctional nature allows for a sequential conjugation strategy, making it a versatile linker in various bioconjugation applications.
Key Applications Include:
-
PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and circulation half-life.[4] this compound can be used as a building block in the synthesis of larger PEGylating agents.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can be incorporated into the linker, with the alkyne group used to conjugate an azide-modified drug.
-
PROTACs: PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The flexible PEG linker of this compound is often used to connect the two ligands.
-
Drug Delivery Systems: This linker is essential for creating advanced drug delivery systems, such as PEGylated liposomes and nanoparticles.[4] The propargyl group allows for the surface functionalization of these delivery vehicles with targeting ligands via click chemistry, enhancing therapeutic precision.[4]
-
Bioconjugation and Chemical Modification: The terminal alkyne and hydroxyl groups allow for a wide range of chemical modifications, enabling the synthesis of diverse molecular probes and bioconjugates for research purposes.[5][6]
Generalized Experimental Workflow and Protocols
The utilization of this compound in bioconjugation typically involves a two-step process. First, the hydroxyl group is often activated or modified to react with a functional group on the first molecule of interest. Subsequently, the propargyl group is used for the click reaction with an azide-functionalized second molecule.
The following diagram illustrates a generalized experimental workflow for a bioconjugation reaction using this compound.
Caption: Generalized workflow for bioconjugation using this compound.
Experimental Protocol: General Procedure for Protein Modification and Click Chemistry
The following is a generalized protocol for the modification of a protein with this compound and subsequent conjugation to an azide-containing molecule. This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Activation Reagents (e.g., 4-Nitrophenyl chloroformate (p-NPC) or N,N'-Disuccinimidyl carbonate (DSC))
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate (prepare fresh)
-
Copper chelating ligand (e.g., THPTA or TBTA)
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
Part 1: Activation of this compound and Conjugation to Protein
-
Activation of this compound:
-
This step is to convert the terminal hydroxyl group into a more reactive species, for example, an NHS ester. A detailed protocol for the synthesis of Propargyl-PEG-NHS esters can be found in the literature. For this generalized protocol, we will assume a pre-activated Propargyl-PEG8-NHS ester is used.
-
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Prepare the Activated Linker Solution:
-
Immediately before use, dissolve the Propargyl-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[7]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[7]
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactant Solutions:
-
Prepare Catalyst and Reducing Agent Stock Solutions:
-
Click Reaction Assembly:
-
In a reaction tube, combine the propargylated protein and the azide-containing molecule (a 1.5 to 10-fold molar excess of the azide molecule is a good starting point).[9]
-
Add the copper ligand to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
-
Incubation:
-
Purification:
-
Upon completion, purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, affinity chromatography, or dialysis.[9]
-
Characterization:
The final conjugate should be characterized using appropriate analytical techniques such as mass spectrometry to confirm the covalent attachment and determine the degree of labeling, and SDS-PAGE to assess purity.
This technical guide provides a foundational understanding of this compound for its application in advanced drug development and research. The provided protocols are intended as a starting point and will likely require optimization for specific molecules and desired outcomes.
References
- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 2. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-fount.com [bio-fount.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Propargyl-PEG8-alcohol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science.[1][2][3] Its structure comprises a terminal propargyl group (an alkyne), a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group.[1][2] The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2][4][5] The PEG spacer enhances aqueous solubility, reduces non-specific binding, and can improve the pharmacokinetic profile of conjugated molecules.[4][6][7] The terminal hydroxyl group offers a site for further chemical modification.[3] This guide provides an in-depth overview of the core properties, experimental applications, and technical data for this compound.
Core Data Summary
The key physicochemical properties of this compound are summarized below. This data is essential for accurate stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Property | Value | Citations |
| CAS Number | 1422023-54-8 | [1][8][9] |
| Molecular Formula | C₁₇H₃₂O₈ | [1][8][9][10] |
| Molecular Weight | ~364.4 g/mol | [1][8][10][11] |
| Exact Mass | 364.20971797 Da | [10] |
| Purity | ≥95% - 98% | [1][9][11] |
| Appearance | Colorless to straw-colored liquid | [12] |
| Solubility | Water, DMSO, DCM, DMF | [1][9] |
| Storage Condition | -20°C | [1] |
Core Concepts and Methodologies
The utility of this compound is primarily derived from its participation in PEGylation and click chemistry reactions.
PEGylation
PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[6] This modification can offer several pharmacological advantages, including:
-
Increased Solubility : The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules in aqueous solutions.[6][7]
-
Extended Circulating Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its time in circulation.[6][13]
-
Reduced Immunogenicity : The PEG chain can "mask" the conjugated molecule from the host's immune system, decreasing its antigenicity and immunogenicity.[6]
-
Enhanced Stability : PEGylation can protect molecules from proteolytic degradation.[7]
This compound is a reagent used to introduce a PEG chain with a reactive alkyne handle for subsequent conjugation.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound is specifically designed for "click chemistry".[4][5] This refers to a set of reactions that are highly efficient, specific, and biocompatible.[4][14] The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule to form a stable triazole linkage.[4][14][15] This reaction is favored in bioconjugation for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[14][15]
Experimental Workflow and Protocols
Generalized Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for conjugating a molecule of interest (e.g., a protein or peptide) to a second molecule (e.g., a therapeutic payload or imaging agent) using this compound as a linker. This process involves two main stages: functionalization with the PEG linker and the subsequent click chemistry reaction.
Caption: Generalized workflow for bioconjugation using a Propargyl-PEG linker.
Detailed Experimental Protocol: Click Chemistry
This protocol provides a generalized starting point for the copper-catalyzed click reaction between an alkyne-functionalized molecule (prepared using this compound) and an azide-containing molecule in an aqueous environment. Optimization may be required based on the specific reactants.
Materials:
-
Alkyne-functionalized molecule of interest (in a suitable buffer, e.g., PBS pH 7.4)
-
Azide-functionalized molecule of interest
-
Catalyst Stock Solutions:
-
Anhydrous DMSO (if needed for dissolving reactants)
-
Microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in DMSO or water).
-
Ensure your alkyne-functionalized molecule is at a suitable concentration in an amine-free buffer (e.g., 1-5 mg/mL in PBS).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-functionalized molecule solution.
-
The azide-containing molecule. A molar excess of 1.5 to 50 equivalents relative to the alkyne can be used to drive the reaction to completion.[4][14]
-
Add the THPTA ligand solution (final concentration ~2 mM).
-
Add the CuSO₄ solution (final concentration ~0.4 mM). Vortex briefly to mix.[16]
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~6 mM).[16]
-
Vortex the tube briefly.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 30-60 minutes. For more challenging conjugations, the incubation time can be extended.[14]
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography depending on the nature of the conjugate.
-
-
Analysis:
-
Characterize the purified conjugate using appropriate analytical techniques such as LC-MS to confirm the mass, SDS-PAGE to observe shifts in molecular weight, or HPLC to assess purity.
-
Troubleshooting:
-
Low Yield: Ensure the sodium ascorbate solution is fresh, as its reducing capability diminishes over time.[14] Consider increasing the concentration of the azide component or extending the reaction time.
-
Precipitation: If precipitation occurs, the solvent system may not be optimal. A co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-BuOH), may be necessary to maintain the solubility of all reactants.[14]
Applications in Drug Development
This compound is a valuable tool in the development of sophisticated therapeutics.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Propargyl-PEG linkers can be used to attach the drug payload to the antibody with high precision.[4]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Propargyl-PEG linkers are often used to connect the target-binding ligand and the E3 ligase-binding ligand.[4][17]
-
Drug Delivery Systems: These linkers are essential for creating advanced drug delivery systems like PEGylated liposomes and nanoparticles. Targeting ligands can be conjugated to the surface of these systems via click chemistry to improve therapeutic precision.[11]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[8]
-
Avoid contact with skin and eyes.
-
Handle in a well-ventilated area.
-
Dispose of chemical waste in accordance with institutional and local regulations.[8]
References
- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 2. a3p-scientific.com [a3p-scientific.com]
- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. PEGylation - Wikipedia [en.wikipedia.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. bio-fount.com [bio-fount.com]
- 9. axel.as-1.co.jp [axel.as-1.co.jp]
- 10. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 12. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
The Strategic Role of the PEG8 Spacer in Propargyl-PEG8-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of highly specific and potent bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized modern therapeutic strategies. Central to the design and efficacy of these complex molecules is the linker that connects the functional moieties. Propargyl-PEG8-alcohol, a heterobifunctional linker, has emerged as a critical tool in this field. The eight-unit polyethylene glycol (PEG8) chain is not merely a passive spacer but an active contributor to the overall physicochemical and pharmacological properties of the resulting conjugate. This technical guide provides a comprehensive analysis of the core functions of the PEG8 spacer in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Physicochemical Properties and Advantages of the PEG8 Spacer
The integration of a discrete eight-unit PEG spacer into the Propargyl-alcohol framework imparts a unique and advantageous set of properties that address common challenges in the development of complex biologics. These properties are fundamental to the improved performance of the final conjugate in biological systems.
Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates, particularly ADCs and PROTACs, is the often poor aqueous solubility of the constituent small molecule drugs or ligands. The PEG8 spacer, with its repeating ethylene oxide units, is inherently hydrophilic. It forms hydrogen bonds with water molecules, creating a hydration shell that can significantly improve the solubility of hydrophobic payloads, thereby preventing aggregation and facilitating formulation and administration. This compound is soluble in water as well as common organic solvents such as DMSO, DMF, and DCM.[1][2]
Optimized Flexibility and Spatial Orientation: The PEG8 linker possesses significant conformational flexibility due to the free rotation around its C-O bonds. This flexibility is crucial for allowing the two ends of the bifunctional molecule to adopt optimal orientations for biological activity. In the context of PROTACs, the PEG8 spacer can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][] For ADCs, it ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity. The PEG8 spacer can shield the attached therapeutic payload from the host's immune system and proteolytic enzymes, a "stealth" effect that can prolong the circulation half-life of the conjugate and reduce the potential for adverse immune reactions.
Precise and Tunable Length: The discrete length of the PEG8 spacer allows for precise control over the distance between the two conjugated molecules. This is a critical parameter that must be empirically optimized for each specific biological system. The eight-unit length often represents a favorable balance, providing sufficient reach for effective ternary complex formation in PROTACs without the excessive flexibility that can lead to a non-productive complex.[3][5]
Data Presentation: The Impact of PEG8 Spacers on Bioconjugate Performance
The length of the PEG linker is a critical variable that is fine-tuned to optimize the efficacy of bioconjugates. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the properties of PROTACs and ADCs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C17H32O8 | [1][6] |
| Molecular Weight | 364.4 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid or oily matter | |
| Purity | Typically >98% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
This table presents hypothetical data for BRD4-targeting PROTACs, representative of trends observed in scientific literature, to highlight the impact of PEG linker length on degradation efficiency.
| Linker | DC50 (nM) | Dmax (%) | Ternary Complex Dissociation Constant (KD, nM) | Reference(s) |
| PEG4 | 50 | 85 | 100 | [7] |
| PEG8 | 15 | >95 | Not explicitly found, but inferred to be optimal | [3] |
| PEG12 | 20 | 90 | 40 | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics
This table summarizes data from a study on ADCs, demonstrating the effect of PEG linker length on clearance rates in rats.
| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Reference(s) |
| No PEG | Not Specified | ~15 | [8] |
| PEG2 | Not Specified | ~10 | [8] |
| PEG4 | Not Specified | ~7 | [8] |
| PEG8 | Not Specified | ~5 (plateau observed) | [8][9] |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for ADC synthesis using this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in the synthesis of bioconjugates. The following protocols provide a comprehensive workflow for the creation of an Antibody-Drug Conjugate (ADC) as a representative example.
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload
This protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a payload containing a carboxylic acid, a common functional group on many cytotoxic drugs.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Add pyridine (1.2 equivalents) to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by Thin-Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Propargyl-PEG8-p-nitrophenyl carbonate.
-
Conjugation to the Cytotoxic Payload: a. Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. b. Add the activated Propargyl-PEG8-p-nitrophenyl carbonate (1.2 equivalents) to the payload solution. c. Add DIPEA (2 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the formation of the propargyl-PEG8-payload conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, purify the conjugate using reverse-phase HPLC. g. Lyophilize the pure fractions to obtain the final propargyl-PEG8-payload conjugate.
Protocol 2: Antibody Modification with an Azide Group
This protocol outlines the introduction of an azide handle onto the antibody for subsequent click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the Azido-NHS ester in DMSO (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Add the Azido-NHS ester stock solution to the mAb solution to achieve a 10-20 fold molar excess of the NHS ester. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[10]
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the propargyl-PEG8-payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
Propargyl-PEG8-payload (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
In a reaction tube, combine the azide-modified antibody with a 5-10 fold molar excess of the Propargyl-PEG8-payload.
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[10]
-
Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules.
Conclusion
The PEG8 spacer in this compound is a critical design element that significantly enhances the physicochemical and pharmacological properties of advanced biotherapeutics. By improving solubility, providing optimal flexibility and spatial orientation, and enhancing biocompatibility, the PEG8 linker facilitates the development of more stable, potent, and effective ADCs and PROTACs. The quantitative data and detailed protocols provided in this guide underscore the pivotal role of the PEG8 spacer and offer a practical framework for its successful implementation in research and drug development. The rational selection and application of well-defined linkers like this compound will continue to be a cornerstone of innovation in the field of targeted therapies.
References
- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Propargyl-PEG8-alcohol: A Technical Guide to a Versatile PEG Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise and stable linkage of molecules is paramount to the efficacy and safety of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse toolkit of chemical linkers, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial control between conjugated moieties.[1][2] This technical guide provides an in-depth exploration of Propargyl-PEG8-alcohol, a heterobifunctional linker, and compares its utility against other common PEG linkers.
This compound possesses two key functional groups: a terminal propargyl group (an alkyne) and a primary alcohol.[3] The propargyl group facilitates highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for stable triazole linkage to azide-modified molecules.[4] The terminal alcohol offers a versatile handle for further functionalization, such as the attachment of drug payloads.[5] The 8-unit PEG chain provides a balance of hydrophilicity and a defined spacer length, which can be critical for optimizing the performance of the final bioconjugate.[6]
Comparative Analysis of PEG Linker Properties
The selection of a PEG linker is a critical design parameter that influences the overall properties of a bioconjugate. The following tables summarize key quantitative and qualitative data for different PEG linker types, providing a framework for comparison.
Table 1: Physicochemical Properties of Selected PEG Linkers
| Linker Type | Molecular Weight ( g/mol ) | Spacer Length (Å) | Solubility | Key Features & Applications |
| This compound | 364.44 | ~29.5 | High in aqueous and organic solvents | Click chemistry conjugation, ADC and PROTAC synthesis.[3] |
| Propargyl-PEG4-alcohol | 232.27 | ~18.5 | High in aqueous and organic solvents | Shorter spacer for applications requiring closer proximity of conjugated molecules. |
| Propargyl-PEG12-alcohol | 496.60 | ~40.5 | High in aqueous and organic solvents | Longer spacer to overcome steric hindrance between large molecules. |
| NHS-PEG8-Maleimide | ~600-700 | ~29.5 | Moderate to High | Amine-to-thiol conjugation; common in ADC development. |
| DBCO-PEG8-NHS Ester | ~800-900 | ~29.5 | Moderate to High | Copper-free click chemistry (SPAAC) with azides; amine reactivity. |
| Azide-PEG8-Amine | ~400-500 | ~29.5 | High | Click chemistry conjugation; provides a primary amine for further functionalization. |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t½) | Tumor Penetration | General Findings & Considerations |
| Short (e.g., PEG2-PEG4) | Generally Potent | Shorter | Potentially Faster | May lead to aggregation with hydrophobic payloads.[7] |
| Medium (e.g., PEG8, PEG12) | Potent | Enhanced | Intermediate | Often provides a good balance of pharmacokinetics and potency.[7] |
| Long (e.g., PEG24, >2kDa) | Often Reduced | Longer | Slower | Improves solubility and reduces immunogenicity, but may decrease binding affinity and cell permeability.[8] |
Table 3: Influence of PEG Linker Length on PROTAC Efficacy
| PEG Linker Length | Ternary Complex Formation | Cellular Permeability | Degradation Efficacy (DC50/Dmax) | General Findings & Considerations |
| Short (e.g., PEG2-PEG4) | May be sterically hindered | Generally Good | Variable; highly target-dependent | Linker length is critical for optimal orientation of the target protein and E3 ligase.[9] |
| Medium (e.g., PEG8) | Often Optimal | Good | Often Improved | Provides flexibility for productive ternary complex formation.[10] |
| Long (e.g., PEG12 and longer) | Can be less favorable | May Decrease | Can Decrease | Excessive length may lead to non-productive binding and reduced cell uptake.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using Graphviz, illustrate key concepts.
References
- 1. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG8-Alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Propargyl-PEG8-alcohol in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols outlined below focus on the two primary forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound is a versatile chemical tool featuring a terminal alkyne group for click chemistry and a hydroxyl group for further functionalization. The eight-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugates.[1] This makes it an ideal linker for a variety of applications, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapies.[2][3]
I. Overview of Click Chemistry Reactions
Click chemistry describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] The most prominent examples are the CuAAC and SPAAC reactions, which both result in the formation of a stable triazole linkage between an alkyne and an azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole product. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[4][5] To improve reliability and protect biomolecules from reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern.[7][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst.[7][9] The driving force for this reaction is the release of ring strain in the cyclooctyne.[7][10]
II. Data Presentation: Reaction Components and Conditions
The following tables summarize typical reaction components and conditions for CuAAC and a general SPAAC protocol for comparison.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol Components
| Component | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| Alkyne-Biomolecule (e.g., Propargyl-PEG8-functionalized protein) | 1-10 mg/mL | Variable | 1 |
| Azide-Molecule | 10 mM in DMSO or water | 40-500 µM | 4-50 |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.05-0.25 mM | 2.5-25 |
| Ligand (THPTA) | 50-200 mM in water | 0.25-1.25 mM | 12.5-125 (5:1 ratio to copper) |
| Sodium Ascorbate | 100-300 mM in water | 2.5-5 mM | 40-100 |
Note: The optimal concentrations and molar equivalents may need to be determined empirically for each specific application.
Table 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol Components
| Component | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| DBCO-Functionalized Biomolecule | 1 mg/mL | Variable | 1 |
| Azide-Molecule | 10 mM in DMSO | Variable | 20-30 |
III. Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of an azide-containing molecule to a biomolecule functionalized with this compound.
Materials:
-
Propargyl-PEG8-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[5]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[6]
-
Reaction buffer (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a reaction tube, combine the Propargyl-PEG8-functionalized biomolecule and a molar excess of the azide-containing molecule.
-
Add the THPTA ligand to the reaction mixture.[11]
-
Prepare a premixed solution of CuSO₄ and THPTA.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4][12]
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C.[9][13]
-
Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the bioconjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.[13]
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the conjugation of an azide-containing molecule to a DBCO-functionalized biomolecule.
Materials:
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS)
-
Purification column (e.g., liquid chromatography)[9]
Procedure:
-
Combine the DBCO-functionalized biomolecule and a molar excess of the azide-containing molecule in a reaction tube.[11]
-
Incubate the reaction at 4°C overnight.[9]
-
Monitor the reaction progress.
-
Purify the final conjugate to remove any unreacted starting materials.[9]
IV. Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Typical Experimental Workflow for CuAAC Bioconjugation.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
Bioconjugation with Propargyl-PEG8-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a versatile heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a terminal propargyl group for "click chemistry," a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers a flexible platform for the covalent linkage of diverse molecules. This linker is particularly advantageous in the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted imaging agents.
The propargyl group serves as a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the rapid and specific formation of a stable triazole linkage with azide-modified molecules under mild conditions. The PEG8 spacer enhances the aqueous solubility of the resulting conjugate, reduces steric hindrance, and can minimize the immunogenicity of the conjugated biomolecule. The terminal hydroxyl group provides an additional site for functionalization, allowing for the attachment of a wide array of molecules such as fluorescent dyes, drugs, or other targeting ligands through esterification or etherification.
These application notes provide detailed protocols for the use of this compound in bioconjugation, including its application in click chemistry and the functionalization of its terminal hydroxyl group.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 364.4 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | --INVALID-LINK-- |
| Storage | -20°C, protect from moisture | --INVALID-LINK-- |
Applications in Bioconjugation
The dual functionality of this compound allows for a two-step, sequential or orthogonal bioconjugation strategy. This is particularly useful in the construction of complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of the propargyl group is its participation in the CuAAC reaction to form a stable triazole linkage with an azide-functionalized molecule. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.
General Workflow for CuAAC Bioconjugation:
Quantitative Data on CuAAC Reactions:
While specific kinetic data for this compound is not extensively available in a comparative format, the following table provides representative data for CuAAC reactions with similar propargyl-PEG linkers, highlighting the high efficiency of this chemistry.
| Parameter | Typical Value/Range | Conditions | Notes |
| Reaction Time | 1 - 4 hours | Room Temperature, Aqueous Buffer | Can be accelerated with ligands (e.g., THPTA) and higher reactant concentrations.[1] |
| Typical Yield | > 90% | Optimized Conditions | The reaction is highly efficient, often leading to near-quantitative yields.[1] |
| Second-Order Rate Constant (k) | 10⁴ - 10⁵ M⁻¹s⁻¹ | With Cu(I) catalyst and ligand | Demonstrates very fast reaction kinetics.[1] |
| Required Cu(I) Concentration | 50 - 250 µM | In vitro conjugations | Lower concentrations are preferred for live-cell labeling to minimize toxicity.[1] |
Functionalization of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound can be functionalized to attach a variety of molecules through esterification or etherification.
A. Esterification: The hydroxyl group can be reacted with a carboxylic acid to form an ester linkage. This is a common method for attaching fluorescent dyes, drugs, or other small molecules.
B. Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a stable ether linkage.
Workflow for Hydroxyl Group Functionalization:
Application Example: Antibody-Drug Conjugate (ADC) Targeting HER2
This compound can be utilized in the synthesis of ADCs. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be functionalized with an azide group. A cytotoxic drug can be attached to the hydroxyl end of this compound. The two components are then conjugated using a CuAAC reaction. The resulting ADC specifically targets HER2-positive cancer cells, leading to the internalization of the ADC and the release of the cytotoxic payload, ultimately inducing cell death.[2][3]
HER2 Signaling Pathway and ADC Mechanism of Action:
References
Application Notes and Protocols for Protein Labeling using Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a versatile heterobifunctional linker that has become an invaluable tool in proteomics, chemical biology, and drug development.[1][2] This reagent incorporates three key features: a terminal propargyl group, an eight-unit polyethylene glycol (PEG) spacer, and a primary alcohol. The propargyl group serves as a reactive handle for bioorthogonal "click" chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The PEG8 spacer is a hydrophilic linker that enhances the solubility and stability of the resulting bioconjugate, while also reducing potential immunogenicity.[5] The terminal hydroxyl group, while not highly reactive in its native state, can be chemically activated to facilitate covalent attachment to proteins.[6] This two-step labeling strategy allows for the precise and efficient introduction of an alkyne handle onto a protein of interest, which can then be conjugated to a wide variety of azide-functionalized molecules, such as fluorescent dyes, biotin, or drug molecules.[5]
Principle of the Technology
The use of this compound for protein labeling is a two-stage process. The first stage involves the covalent attachment of the linker to the protein. This is typically achieved by activating the terminal hydroxyl group of the PEG linker to make it reactive towards functional groups on the protein surface, most commonly primary amines on lysine residues.[7][8] The second stage is the bioorthogonal click chemistry reaction where the propargyl group (alkyne) on the now-modified protein is reacted with a molecule containing an azide group.[3] This results in the formation of a stable triazole linkage, covalently attaching the molecule of interest to the protein.[4]
There are two primary forms of click chemistry utilized for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction catalyzed by copper(I) ions.[4] It is widely used for labeling purified proteins and in fixed cell applications. However, the potential cytotoxicity of the copper catalyst makes it less suitable for live-cell imaging without the use of protective ligands.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[3] SPAAC is ideal for applications where the presence of copper is a concern, such as in living cells and in vivo studies.[9]
Data Presentation
The efficiency of protein labeling with this compound can be assessed using various analytical techniques. The following table summarizes key quantitative parameters and the methods used for their determination.
| Parameter | Typical Value/Range | Method of Determination | Key Considerations |
| Degree of Labeling (DOL) | 1 - 5 PEGs/protein | Mass Spectrometry (MALDI-TOF or ESI-MS)[10][11] | The mass increase of the protein corresponds to the number of attached PEG linkers. |
| Variable | UV-Vis Spectroscopy | Requires the azide-probe to have a chromophore for quantification.[12] | |
| Labeling Efficiency | >80% (CuAAC), >70% (SPAAC) | SDS-PAGE with in-gel fluorescence scanning | Compares the fluorescence intensity of the labeled protein band to a standard. |
| Variable | Flow Cytometry | For cell surface labeling, quantifies the fluorescence of labeled cells.[13] | |
| Purity of Labeled Protein | >95% | Size-Exclusion Chromatography (SEC) | Separates the labeled protein from excess, unreacted PEG linker and other reagents.[11] |
| >95% | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Provides higher resolution separation and can sometimes separate species with different DOLs.[11] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein of Interest (POI)
This protocol describes the activation of the terminal hydroxyl group of this compound via tosylation and subsequent reaction with primary amines (lysine residues) on a target protein.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
Part A: Activation of this compound (Tosylation)
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated Propargyl-PEG8 (Propargyl-PEG8-OTs).
-
Confirm the structure of the product by NMR and Mass Spectrometry.
Part B: Conjugation to Protein of Interest (POI)
-
Prepare a stock solution of the purified Propargyl-PEG8-OTs in anhydrous DMSO (e.g., 100 mM).
-
Prepare a solution of the POI (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 8.0-8.5).
-
Add a 20- to 50-fold molar excess of the Propargyl-PEG8-OTs stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Remove unreacted Propargyl-PEG8-OTs and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
The alkyne-modified protein is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol details the labeling of the alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-20 µM) and the azide-functionalized dye (5- to 10-fold molar excess over the protein) in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Add the CuSO₄/THPTA premix to the protein-azide mixture to a final copper concentration of 100-500 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry to confirm labeling.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for copper-free labeling, suitable for live-cell applications. For this protocol, the protein must first be modified with a strained alkyne. Alternatively, as described here, an azide is introduced into the protein, and it is reacted with a strained alkyne probe. The principle remains the same for reacting a propargyl-modified protein with an azide-DBCO probe.
Materials:
-
Azide-modified protein (prepared using an analogous method to Protocol 1 but starting with an azide-PEG-alcohol)
-
Strained alkyne-fluorophore (e.g., DBCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4 or cell culture medium)
Procedure:
-
Prepare a solution of the azide-modified protein in the appropriate reaction buffer.
-
Add the strained alkyne-fluorophore (2- to 10-fold molar excess) to the protein solution.
-
Incubate the reaction for 1-4 hours at 37°C (for live cells) or room temperature (for purified proteins).
-
For live-cell labeling, wash the cells with fresh media or PBS to remove excess probe.
-
The labeled protein or cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Caption: Application of labeled proteins in studying a signaling pathway.
Applications in Studying Signaling Pathways
Protein labeling with this compound is a powerful technique for elucidating complex cellular signaling pathways, such as the MAPK signaling cascade.[14][15] By attaching different functional tags (e.g., fluorescent dyes, affinity tags like biotin) to specific proteins within a pathway, researchers can investigate various aspects of signal transduction.
-
Protein Localization and Trafficking: By labeling a cell surface receptor with a fluorescent dye, its movement upon ligand binding, internalization, and intracellular trafficking can be visualized in real-time using fluorescence microscopy.
-
Protein-Protein Interactions: A protein of interest within a signaling cascade can be labeled with an affinity tag like biotin. Following cell stimulation, the labeled protein and its binding partners can be isolated from cell lysates using streptavidin affinity purification. The interacting proteins can then be identified by mass spectrometry, providing a snapshot of the protein interaction network at a specific point in the signaling process.[16]
-
Enzyme Activity and Post-Translational Modifications: Specific enzyme substrates can be labeled to monitor their modification within a signaling cascade. For example, labeling a kinase substrate can allow for the detection of its phosphorylation status.
By providing a method for introducing a versatile alkyne handle onto proteins, this compound, in conjunction with click chemistry, offers a robust and adaptable platform for dissecting the intricate molecular events that govern cellular communication and response.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG8-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three core components: a monoclonal antibody for specific antigen recognition, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a pivotal element that influences the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.
Propargyl-PEG8-alcohol is a heterobifunctional linker that has gained significant traction in ADC development. Its structure incorporates a terminal alkyne (propargyl group), a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and a terminal hydroxyl group. This combination of features offers a modular and precise approach to ADC construction. The propargyl group serves as a handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling the conjugation of an azide-modified payload or antibody.[1][2][3][4] The PEG8 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile by increasing its hydrodynamic radius and shielding it from proteolytic degradation.[5][6][7] The terminal alcohol provides a versatile point of attachment for a wide variety of drug payloads, often after activation.[8][9]
These application notes provide a comprehensive guide to the use of this compound and its derivatives in the development of ADCs, including detailed experimental protocols, representative data, and visualizations of key workflows.
Physicochemical Properties and Illustrative Data
The incorporation of a Propargyl-PEG8 linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize illustrative quantitative data for a hypothetical ADC constructed using a Propargyl-PEG8 linker. These values are based on typical trends observed for ADCs with similar PEGylated linkers and are intended for comparative purposes.[1][10]
Table 1: Physicochemical and In Vitro Efficacy Data for a Hypothetical Propargyl-PEG8-ADC [1][10]
| Parameter | Illustrative Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Mass Spectrometry (MS) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) on Antigen-Positive Cells | 1.5 nM | MTT Assay |
| In Vitro Cytotoxicity (IC50) on Antigen-Negative Cells | >1000 nM | MTT Assay |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers [5]
| Linker Type | Half-Life (t½) (days) | Clearance (CL) (mL/day/kg) |
| Hydrophobic Linker | 3-5 | 15-20 |
| PEG8 Linker | 7-10 | 5-10 |
| Long-chain PEG Linker (>24 units) | 10-14 | 3-7 |
Note: These values are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
This section provides detailed protocols for the key experimental steps in the synthesis and characterization of an ADC using a Propargyl-PEG8-based linker. The overall workflow involves the preparation of the linker-payload, modification of the antibody, conjugation, and subsequent characterization.
Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this compound typically follows a multi-step process, which is illustrated in the diagram below. This involves the activation of the linker, conjugation to the payload, modification of the antibody to introduce a reactive handle for click chemistry, and the final conjugation reaction.
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload
This protocol describes a general method for activating the terminal hydroxyl group of this compound and conjugating it to a payload containing a carboxylic acid group, a common feature in many cytotoxic drugs.[8]
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
p-Nitrophenyl chloroformate (p-NPC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound and a 3-fold molar excess of TEA in anhydrous DCM at 0°C under an inert atmosphere. b. Slowly add a solution of a 2-fold molar excess of p-NPC in anhydrous DCM to the reaction mixture. c. Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. e. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated p-nitrophenyl carbonate linker.[8]
-
Conjugation to the Cytotoxic Payload: a. Dissolve the activated linker and the amine-containing drug payload (typically a 1.2-fold molar excess of the linker) in anhydrous DMF or DMSO.[9] b. Add a 3-fold molar excess of DIPEA to the reaction mixture.[9] c. Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.[9] d. Purify the Propargyl-PEG8-Payload conjugate by preparative HPLC.[8][9] e. Lyophilize the pure fractions to obtain the final conjugate.[8]
Protocol 2: Introduction of Azide Groups onto the Antibody
This protocol outlines the introduction of an azide handle onto the antibody via reaction with an Azido-NHS ester, preparing it for click chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or dialysis.
-
Linker Stock Solution: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the Azido-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10%. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[10]
-
Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[10]
-
Characterization: Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).
Protocol 3: CuAAC "Click" Chemistry Conjugation of Payload-Linker to Antibody
This protocol details the conjugation of the alkyne-containing linker-payload to the azide-modified antibody.[10]
Materials:
-
Azide-modified antibody (from Protocol 2)
-
Propargyl-PEG8-Payload (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
In a reaction tube, combine the azide-modified antibody with a 5-10 fold molar excess of the Propargyl-PEG8-Payload.[1][10]
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.[1][10]
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25 mM.[1][10]
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1][10]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[1][10]
-
Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules.[1][10]
Characterization and Analysis of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and performance.
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry (MS)
The average DAR is a critical quality attribute of an ADC.
Procedure:
-
The purified ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass of the intact ADC is measured, and the number of conjugated drug-linker moieties can be determined from the mass shift compared to the unconjugated antibody.
-
Deconvolution of the mass spectrum provides the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[1]
Protocol 5: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
Procedure:
-
The ADC sample is injected onto an SEC column and eluted with a suitable mobile phase (e.g., PBS).
-
The chromatogram is monitored at 280 nm.
-
The percentage of monomer and high molecular weight species (aggregates) is calculated from the peak areas.[1]
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[1][10]
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[1][10]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.[1][10]
-
Treat the cells with the different concentrations and incubate for 72-96 hours.[1][10]
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.[1][10]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[1][10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).[10]
Conclusion
This compound is a versatile and valuable linker for the development of next-generation antibody-drug conjugates. Its unique structure, featuring a terminal alkyne for click chemistry, a hydrophilic PEG8 spacer, and a modifiable hydroxyl group, provides a robust platform for creating ADCs with improved physicochemical and pharmacokinetic properties. The protocols and data presented in these application notes offer a comprehensive framework for the rational design, synthesis, and evaluation of ADCs utilizing this advanced linker technology, ultimately contributing to the development of more effective and safer targeted cancer therapies.
References
- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Propargyl-PEG8-alcohol for Nanoparticle Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical strategy in nanomedicine to enhance their therapeutic and diagnostic potential. Poly(ethylene glycol) (PEG)ylation is a widely adopted technique that imparts a hydrophilic "stealth" layer to nanoparticles, significantly improving their in vivo performance.[1][2] This modification reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[3][4] Propargyl-PEG8-alcohol is a heterobifunctional linker that offers a versatile platform for nanoparticle functionalization. The propargyl group provides a terminal alkyne for covalent attachment to azide-functionalized nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5][6] The terminal alcohol group contributes to the hydrophilicity of the nanoparticle surface.
These application notes provide a comprehensive guide to the surface modification of various nanoparticles using this compound, including detailed experimental protocols, expected quantitative data, and visual workflows to facilitate experimental design and execution.
Key Applications of this compound in Nanoparticle Surface Modification
-
Enhanced Stability and Biocompatibility: The PEG8 chain creates a hydrophilic shell, improving nanoparticle dispersibility and stability in aqueous solutions while preventing aggregation.[7] PEG is known for its low immunogenicity and toxicity.[8]
-
Prolonged Circulation Time: By shielding the nanoparticle surface, PEGylation reduces opsonization and subsequent clearance by the immune system, leading to a longer circulation half-life in vivo.[4][7] This is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[2][4]
-
Platform for Further Functionalization: While the primary use of the propargyl group is for nanoparticle attachment, the terminal alcohol could potentially be used for subsequent conjugation, although it is less reactive than other functional groups.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Nanoparticles Before and After PEGylation
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles | 100 ± 5 | < 0.2 |
| Azide-Functionalized Nanoparticles | 105 ± 6 | < 0.2 |
| This compound Modified Nanoparticles | 120 ± 8 | < 0.25 |
Note: The exact increase in hydrodynamic diameter will depend on the initial nanoparticle size, the density of the PEG chains, and the conformation of the PEG layer.[3]
Table 2: Zeta Potential of Nanoparticles Before and After PEGylation
| Nanoparticle Stage | Zeta Potential (mV) |
| Bare Nanoparticles (e.g., citrate-stabilized AuNPs) | -30 ± 5 |
| Azide-Functionalized Nanoparticles (e.g., with azido-thiol) | -25 ± 5 |
| This compound Modified Nanoparticles | -10 ± 5 |
Note: The change in zeta potential indicates successful surface modification. The final value will depend on the initial surface charge and the nature of the PEG linker.
Table 3: Drug Loading and Release Profile of PEGylated Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (%) | Drug Release at 24h (%) |
| Bare Nanoparticles | 10 ± 2 | 80 ± 5 |
| PEGylated Nanoparticles | 8 ± 2 | 60 ± 7 |
Note: PEGylation can influence drug loading and release kinetics. The values are highly dependent on the specific nanoparticle, drug, and PEG chain density.[1]
Experimental Protocols
This section provides detailed protocols for the surface modification of nanoparticles with this compound. The process involves two main stages: functionalization of the nanoparticle surface with azide groups, followed by the "click" chemistry reaction with this compound.
Protocol 1: Azide Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of pre-synthesized gold nanoparticles with an azide-terminated ligand, such as 11-azido-1-undecanethiol.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
11-azido-1-undecanethiol
-
Ethanol
-
Centrifugation tubes
-
Deionized (DI) water
Procedure:
-
Ligand Exchange Reaction: To the citrate-stabilized AuNP solution, add a solution of 11-azido-1-undecanethiol in ethanol. The final concentration of the thiol should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.
-
Purification: Centrifuge the AuNP solution to pellet the nanoparticles. Carefully remove the supernatant containing excess unbound ligand.
-
Washing: Resuspend the nanoparticle pellet in DI water with the aid of gentle sonication. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unreacted reagents.
-
Final Dispersion: Resuspend the final pellet of azide-functionalized AuNPs in a suitable buffer (e.g., PBS, pH 7.4) for the next step.
Protocol 2: Surface Modification with this compound via Click Chemistry
This protocol describes the covalent attachment of this compound to azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized (DI) water or a suitable buffer (e.g., PBS, pH 7.4)
-
Centrifugation or dialysis system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DI water.
-
Prepare a stock solution of CuSO₄ in DI water.
-
Prepare a stock solution of THPTA in DI water.
-
Freshly prepare a stock solution of sodium ascorbate in DI water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, disperse the azide-functionalized nanoparticles in the chosen buffer.
-
Add this compound to the nanoparticle dispersion. A 10- to 50-fold molar excess of the PEG linker relative to the estimated number of surface azide groups is a common starting point.
-
Add the THPTA ligand solution to the mixture. A common molar ratio of CuSO₄ to THPTA is 1:5.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.[9]
-
-
Initiation of Click Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing, protected from light.
-
Purification:
-
Centrifugation: Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in DI water or buffer to remove the copper catalyst, excess PEG linker, and other reagents.
-
Dialysis: Alternatively, purify the nanoparticles by dialysis against a large volume of buffer for 24-48 hours. The addition of a copper chelator like EDTA during purification can aid in the complete removal of the catalyst.[9]
-
-
Storage: Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.
Characterization Methods
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the final nanoparticle formulation.
-
UV-Visible Spectroscopy: For plasmonic nanoparticles like AuNPs, a red-shift in the surface plasmon resonance peak after PEGylation can indicate a change in the local refractive index, suggesting successful surface modification.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter is expected after PEGylation.[10]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A change in zeta potential provides evidence of surface modification.[10]
-
Transmission Electron Microscopy (TEM): Visualizes the morphology and size of the nanoparticles and can sometimes show a faint halo around the particles, indicative of the PEG layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic peaks of the PEG linker on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): Can quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.[3]
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Click chemistry conjugation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. en.pegderivatives.com [en.pegderivatives.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG8-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][4] The Propargyl-PEG8-alcohol linker is a versatile building block for PROTAC synthesis. The eight repeating ethylene glycol units provide a flexible and hydrophilic chain that can improve solubility and facilitate the formation of a productive ternary complex.[5] The terminal propargyl group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][6] The terminal alcohol can be readily activated for conjugation to the other ligand, allowing for a modular and efficient synthetic strategy.[3]
Mechanism of Action
The fundamental role of the PROTAC is to act as a bridge, bringing the target protein and an E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols: Derivatization of the Propargyl-PEG8-alcohol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a heterobifunctional linker that has become an indispensable tool in bioconjugation, materials science, and drug development.[1][2] Its structure is defined by a terminal propargyl group (an alkyne) for click chemistry reactions, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[3][4] The PEG spacer enhances aqueous solubility, increases bioavailability, and reduces non-specific binding.[1][5]
While the propargyl group is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal hydroxyl group serves as a versatile handle for further chemical modification.[2][6] Derivatizing this hydroxyl group into other reactive functionalities is a critical step in synthesizing advanced, custom linkers for specific applications, such as in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and diagnostic imaging agents.[1][7]
These application notes provide detailed protocols for the conversion of the terminal hydroxyl group of this compound into several key functional moieties, enabling researchers to tailor its reactivity for their specific needs.
General Derivatization Workflow
The functionalization of the terminal hydroxyl group on this compound typically follows a two-stage process. First, the hydroxyl group, which is not highly reactive in its native state, is activated by converting it into a good leaving group, such as a mesylate or tosylate.[6][8] This is followed by a nucleophilic substitution reaction where the leaving group is displaced by a nucleophile to introduce the desired functional group.[6][9]
Caption: General workflow for functionalizing the hydroxyl group.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the reaction conditions and typical yields for the derivatization of the this compound hydroxyl group. These values are based on established protocols for similar PEG linkers and may require optimization for specific laboratory conditions.[10]
| Derivatization Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 12 h | -10 to RT | >95 |
| Azidation | Sodium azide | Ethanol / DMF | 12 h | Reflux / 90 | ~97 |
| Reduction to Amine | Triphenylphosphine, Water | Tetrahydrofuran (THF) | 12 h | Reflux | >90 |
| Oxidation to Acid | TEMPO, Sodium hypochlorite, Sodium chlorite | DCM / Water | 24 h | RT | >90 |
| NHS Ester Formation | N-Hydroxysuccinimide, DCC / EDC | Dichloromethane (DCM) | 12 h | RT | >90 |
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Mesylation of this compound
This protocol converts the terminal hydroxyl group into a mesylate (-OMs), an excellent leaving group for subsequent nucleophilic substitution reactions.[6][8]
Materials and Reagents:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 °C using an acetone/ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2x) and brine (1x).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG8-mesylate.
Characterization:
-
¹H NMR (CDCl₃): The appearance of a new singlet at ~3.0 ppm corresponding to the methyl protons of the mesyl group (-SO₂CH₃) and a downfield shift of the terminal methylene protons (-CH₂OMs) to ~4.3 ppm confirms the successful reaction.
Protocol 2: Azidation of Propargyl-PEG8-mesylate
This protocol introduces an azide group (-N₃), which is a versatile functional group for click chemistry or for subsequent reduction to a primary amine.[9]
Materials and Reagents:
-
Propargyl-PEG8-mesylate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve Propargyl-PEG8-mesylate (1 eq.) in ethanol or DMF in a round-bottom flask.[10]
-
Add sodium azide (1.5 eq.) to the solution.[10]
-
Heat the reaction mixture to reflux (for ethanol) or 90°C (for DMF) and stir for 12 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Propargyl-PEG8-azide.
Characterization:
-
¹H NMR (CDCl₃): Successful conversion is indicated by the disappearance of the mesylate signals and the appearance of a triplet at ~3.39 ppm for the terminal methylene protons adjacent to the azide group (-CH₂N₃).[10]
-
FTIR: Appearance of a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide group.
Protocol 3: Reduction of Propargyl-PEG8-azide to Amine
This protocol utilizes a Staudinger reduction to convert the azide group into a primary amine (-NH₂), which is highly reactive towards activated esters like NHS esters.[9][11]
Materials and Reagents:
-
Propargyl-PEG8-azide (from Protocol 2)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve Propargyl-PEG8-azide (1 eq.) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.2 eq.) and stir at room temperature for 8 hours.
-
Add deionized water to the reaction mixture and heat to reflux for 4 hours to hydrolyze the intermediate iminophosphorane.[10]
-
Monitor the reaction by TLC.
-
After cooling, remove the THF under reduced pressure.
-
The product can be purified by column chromatography or extraction to remove the triphenylphosphine oxide byproduct.
Characterization:
-
¹H NMR (CDCl₃): The disappearance of the azide-adjacent methylene signal at ~3.39 ppm and the appearance of a new triplet at ~2.88 ppm corresponding to the methylene protons next to the amine (-CH₂NH₂) indicates successful reduction.[10]
-
FTIR: Disappearance of the azide peak at ~2100 cm⁻¹.
Caption: Sequential conversion of the hydroxyl group to an amine.
Protocol 4: Oxidation to Carboxylic Acid and NHS Ester Formation
This two-step protocol first oxidizes the primary alcohol to a carboxylic acid, which is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.[6][10]
Step 4a: Oxidation to Propargyl-PEG8-acid
-
Reagents: TEMPO, Sodium hypochlorite (NaOCl), Sodium chlorite (NaClO₂), Dichloromethane (DCM), Phosphate buffer.
-
Procedure: Dissolve this compound in a mixture of DCM and phosphate buffer. Add a catalytic amount of TEMPO. Slowly add NaOCl solution, followed by a solution of sodium chlorite, and stir for 24 hours. After workup and extraction, Propargyl-PEG8-carboxylic acid is obtained.[10]
Step 4b: Formation of Propargyl-PEG8-NHS ester
-
Reagents: Propargyl-PEG8-acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Procedure: Dissolve Propargyl-PEG8-acid (1 eq.), NHS (1.2 eq.), and DCC (1.2 eq.) in anhydrous DCM. Stir the mixture at room temperature for 12 hours. The dicyclohexylurea (DCU) byproduct is filtered off, and the solvent is removed to yield the Propargyl-PEG8-NHS ester.[10] This product is highly reactive with primary amines.[12]
Analytical Characterization
Successful derivatization must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the introduction of new functional groups and the disappearance of starting material signals.[5]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can verify the molecular weight of the final product, confirming the successful conjugation of the new functional group.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC) are used to assess the purity of the derivatized product and to purify it from reaction byproducts.[13][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying specific functional groups, such as the strong, characteristic peak of an azide group.[5]
Conclusion
The derivatization of the terminal hydroxyl group of this compound significantly expands its utility as a heterobifunctional linker. The protocols provided herein offer robust methods for converting the alcohol into key functional groups such as mesylates, azides, amines, and NHS esters. This versatility allows researchers and drug development professionals to design and synthesize complex bioconjugates with enhanced properties for a wide range of therapeutic and diagnostic applications.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 3. a3p-scientific.com [a3p-scientific.com]
- 4. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A strategy for characterization of polyethylene glycol-derivatized proteins. A mass spectrometric analysis of the attachment sites in polyethylene glycol-derivatized superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG8-alcohol
Abstract
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] Propargyl-PEG8-alcohol is a heterobifunctional linker featuring a terminal alkyne group for CuAAC reactions, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group.[3][4] The PEG spacer enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of resulting conjugates.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions, targeted towards researchers in bioconjugation, drug discovery, and materials science.
Application Notes
This compound is a versatile reagent for covalently linking molecules. Its unique structure makes it ideal for a range of applications.
-
Bioconjugation: The primary application is the PEGylation of proteins, peptides, and oligonucleotides.[1][6] The propargyl group allows for the "clicking" of an azide-modified biomolecule, while the PEG chain improves stability and solubility.[4] The terminal alcohol can be used for further modifications if desired.
-
Antibody-Drug Conjugates (ADCs): In ADC development, Propargyl-PEG linkers are used to attach potent cytotoxic drugs (payloads) to antibodies. The linker first reacts with the antibody, and then an azide-modified payload is attached via CuAAC, creating a stable and effective ADC.[7]
-
PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[8] Propargyl-PEG linkers serve as a flexible and soluble bridge connecting a target protein ligand and an E3 ligase ligand.[1][8]
-
Surface Modification and Materials Science: The alkyne group can be used to functionalize surfaces or polymers. For instance, azide-modified surfaces can be readily coated with a hydrophilic PEG layer by clicking this compound, which can reduce non-specific binding.
Core Principle: The CuAAC Reaction
The utility of this compound is centered on the CuAAC reaction, which forms a stable 1,4-disubstituted triazole linkage between its terminal alkyne and an azide-functionalized molecule.[1][9] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).[9] In practice, this is often generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[10][11] To stabilize the Cu(I) ion, prevent its oxidation, and protect biomolecules from damage, a chelating ligand is crucial.[2][12] For aqueous applications, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice due to its high water solubility and effectiveness.[11][12]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Protocols
The following protocols provide a general framework. Optimization may be necessary depending on the specific azide-containing molecule and application.
Protocol 1: General CuAAC Bioconjugation
This protocol is suitable for conjugating this compound to an azide-modified small molecule, peptide, or protein in an aqueous buffer.
A. Reagent Preparation
Prepare stock solutions for all reagents. It is highly recommended to prepare the Sodium Ascorbate solution fresh for each experiment to ensure maximum reducing activity.[13]
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10-100 mM | DMSO or Water | Store at -20°C |
| Azide-Molecule | 10-100 mM | Reaction-compatible solvent (e.g., DMSO, Water) | Store as recommended for the specific molecule |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM | Deionized Water | Store at room temperature |
| THPTA Ligand | 50-100 mM | Deionized Water | Store at -20°C |
| Sodium Ascorbate | 100 mM - 1 M | Deionized Water | Prepare fresh before each use |
| Reaction Buffer | 1X | e.g., 100 mM HEPES or Phosphate buffer, pH 7.4 | Degas buffer before use to minimize Cu(I) oxidation |
B. Experimental Workflow
The following diagram illustrates the general workflow for performing the CuAAC reaction.
Caption: General experimental workflow for a CuAAC reaction.
C. Reaction Assembly
The following table provides an example reaction setup. Volumes and concentrations should be optimized for the specific substrates. A common starting point is a 1.1 to 2-fold excess of one reactant relative to the other.[10][13]
| Step | Action | Example Volume/Concentration | Final Concentration (in 500 µL) | Notes |
| 1 | In a microcentrifuge tube, combine the alkyne and azide solutions. | 5 µL of 10 mM Azide-Molecule (1 eq.)5.5 µL of 10 mM this compound (1.1 eq.) | 100 µM110 µM | The order of addition for the reactants is not critical. |
| 2 | Add reaction buffer to bring the volume close to the final volume. | 432 µL of 100 mM HEPES buffer | ~86 mM | Use a non-coordinating buffer if possible.[12] |
| 3 | In a separate tube, premix CuSO₄ and THPTA. Let stand for 1-2 minutes. | 2.5 µL of 20 mM CuSO₄5 µL of 50 mM THPTA | 100 µM500 µM | A 1:5 molar ratio of Copper to Ligand is recommended to protect the catalyst and any biomolecules.[10][12] |
| 4 | Add the catalyst premix to the reaction tube. Mix gently. | 7.5 µL | - | |
| 5 | Initiate the reaction by adding freshly prepared sodium ascorbate. | 50 µL of 100 mM Sodium Ascorbate | 10 mM | This is the final step to start the reaction.[14] |
| 6 | Incubate the reaction at room temperature for 1-4 hours with gentle mixing. | - | - | Reaction progress can be monitored by LC-MS or HPLC. |
D. Purification
After the reaction, the copper catalyst and excess reagents should be removed.
-
Copper Removal: Copper ions can be removed by dialysis against a buffer containing a chelator like EDTA or by using copper-chelating resins.[10][14]
-
Product Purification: The final conjugate can be purified from unreacted starting materials using methods appropriate for the product's size and properties, such as Size-Exclusion Chromatography (SEC), dialysis, or reverse-phase HPLC.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst (Cu(I) oxidized to Cu(II)).[15] | Use degassed solvents. Prepare sodium ascorbate solution fresh. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Inhibitory buffer components.[12] | Avoid buffers with strong coordinating anions (e.g., Tris). Use buffers like HEPES.[12] | |
| Poor solubility of reactants. | Adjust the solvent system. Add a co-solvent like DMSO or t-BuOH (up to 4:1 v/v with water).[13] | |
| Side Product Formation | Oxidative homocoupling of the alkyne.[13] | Ensure the reaction is under an inert atmosphere and use a sufficient excess of sodium ascorbate.[13] |
| Damage to Biomolecules | Oxidation by reactive oxygen species generated during the reaction. | Use a higher ligand-to-copper ratio (e.g., 5:1 to 10:1). The ligand acts as a sacrificial reductant.[10] Consider adding aminoguanidine to protect sensitive residues like arginine.[12] |
| Difficulty in Purification | Copper contamination of the final product. | After the reaction, add a copper chelator like EDTA to the crude mixture before purification.[13] |
| Aggregation of PEGylated product. | Reduce the concentration of the PEG-linker and substrate. Modify the reaction buffer by adjusting pH or ionic strength.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 5. Propargyl-PEG8-acid [myskinrecipes.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-alcohol is a heterobifunctional linker that provides a versatile platform for the fluorescent labeling of biomolecules. This reagent contains a terminal propargyl group (an alkyne) that can participate in highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] The molecule also possesses a terminal hydroxyl group, which can be utilized for further functionalization, and an eight-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity of the labeled biomolecule, which can reduce aggregation and improve solubility in aqueous buffers.[2]
These application notes provide detailed protocols for the fluorescent labeling of proteins and nucleic acids using this compound. The primary strategy involves a two-step process: the introduction of a reactive handle onto either the biomolecule or the this compound, followed by a click chemistry reaction to conjugate a fluorescent dye.
Principle of the Labeling Strategy
The core of the labeling methodology revolves around the CuAAC reaction, which forms a stable triazole linkage between an alkyne (the propargyl group of the linker) and an azide-functionalized molecule (either the biomolecule or a fluorescent dye).[3] Given that the hydroxyl group of this compound is not readily reactive with common functional groups on proteins under mild aqueous conditions, two primary pathways are employed for labeling:
-
Two-Step Labeling via Biomolecule Modification: The biomolecule of interest is first functionalized with an azide group. Subsequently, it is reacted with this compound, and then a fluorescent azide is "clicked" on. A more direct approach involves reacting the azide-modified biomolecule with a pre-functionalized fluorescent Propargyl-PEG8-alkyne derivative.
-
Two-Step Labeling of this compound followed by Click Chemistry: The hydroxyl group of this compound is first activated and reacted with an amine-containing fluorescent dye. This creates a fluorescent alkyne probe that can then be "clicked" onto an azide-modified biomolecule.
Data Presentation
Table 1: Key Reagents and Recommended Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Protein Modification (Azide Introduction) | ||
| Azide-NHS Ester:Protein Molar Ratio | 5:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |
| Reaction pH | 7.2 - 8.5 | Amine-reactive NHS ester chemistry is most efficient at slightly alkaline pH. |
| Reaction Time | 1 - 2 hours at room temperature | Can be performed overnight at 4°C. |
| Nucleic Acid Modification (Azide Introduction) | ||
| Azide-Modified Phosphoramidite | Standard solid-phase synthesis protocols | Incorporation of azide-modified nucleotides during synthesis. |
| Click Chemistry Reaction (CuAAC) | ||
| Alkyne-Biomolecule:Azide-Fluorophore Molar Ratio | 1:2 to 1:10 | A molar excess of the fluorescent azide is recommended. |
| Copper (II) Sulfate (CuSO₄) Final Concentration | 50 - 250 µM | |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄ | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that protects the biomolecule from copper-induced damage. |
| Reducing Agent (e.g., Sodium Ascorbate) Final Concentration | 1 - 5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to the active Cu(I) catalyst. |
| Reaction Time | 1 - 4 hours at room temperature | Can be performed overnight at 4°C for sensitive biomolecules. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins
This protocol describes the introduction of an azide handle onto a protein followed by a click chemistry reaction with a fluorescently-labeled Propargyl-PEG8-alkyne.
Step 1: Introduction of Azide Groups onto the Protein
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS Ester-Azide Solution: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted Azide-NHS ester using a desalting column or dialysis, exchanging the buffer to a buffer suitable for the click reaction (e.g., PBS, pH 7.4).
Step 2: Preparation of Fluorescent Propargyl-PEG8-alkyne
Note: This step involves the functionalization of this compound with a fluorescent dye. This can be done by activating the hydroxyl group, for example, by converting it to a carboxylic acid by reacting with succinic anhydride, followed by EDC/NHS activation and reaction with an amine-containing fluorescent dye. Alternatively, a pre-made fluorescent alkyne can be purchased.
Step 3: Click Chemistry Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently-labeled Propargyl-PEG8-alkyne in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 2- to 10-fold molar excess of the fluorescent Propargyl-PEG8-alkyne.
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/ligand mixture to the protein solution to a final copper concentration of 50-250 µM.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Fluorescent Labeling of Nucleic Acids
This protocol describes the incorporation of an azide-modified nucleotide into a nucleic acid, followed by a click chemistry reaction with this compound and a fluorescent azide.
Step 1: Incorporation of an Azide-Modified Nucleotide
-
Synthesize the oligonucleotide of interest using standard solid-phase synthesis, incorporating an azide-modified phosphoramidite (e.g., an azide-modified deoxythymidine) at the desired position.
-
Deprotect and purify the azide-modified oligonucleotide using standard procedures.
Step 2: Click Chemistry Reaction
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a fluorescent azide (e.g., FAM-azide) in DMSO.
-
Prepare stock solutions of CuSO₄, a copper(I)-stabilizing ligand (e.g., THPTA or TBTA), and sodium ascorbate as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, a 1.5 to 5-fold molar excess of this compound, and a 2 to 10-fold molar excess of the fluorescent azide.
-
-
Catalyst Addition: Add the premixed CuSO₄/ligand solution to the reaction mixture.
-
Initiation: Add freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled nucleic acid using ethanol precipitation or an appropriate chromatography method (e.g., HPLC) to remove excess reagents.[4]
Visualizations
Caption: Workflow for the fluorescent labeling of proteins.
Caption: Workflow for the fluorescent labeling of nucleic acids.
References
Application Notes and Protocols for Solid-Phase Synthesis Using Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG8-alcohol as a versatile linker for solid-phase synthesis. This heterobifunctional molecule, featuring a terminal hydroxyl group for immobilization onto a solid support and a propargyl group for subsequent "click" chemistry applications, offers a robust platform for the synthesis of complex molecules such as peptides, oligonucleotides, and small molecule libraries. The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the synthesized compounds.
Core Concepts and Advantages
Solid-phase synthesis (SPS) offers a powerful methodology for the efficient construction of complex molecules by building them step-by-step on an insoluble resin support. The use of a this compound linker in this process provides several key advantages:
-
Bifunctional Handle: The alcohol terminus allows for covalent attachment to a variety of solid supports, while the propargyl group provides a bioorthogonal handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Enhanced Solubility and Pharmacokinetics: The eight-unit PEG spacer is hydrophilic, which can improve the solubility of the target molecule in aqueous media. For therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending their circulation half-life.
-
Reduced Aggregation: During solid-phase peptide synthesis (SPPS), the flexible and hydrophilic PEG chain can disrupt intermolecular hydrogen bonding between growing peptide chains, mitigating aggregation and improving coupling efficiencies, especially for hydrophobic sequences.
-
Versatility: The propargyl group's stability throughout many standard synthesis chemistries allows for a wide range of molecules to be assembled on the solid support before subsequent conjugation to azide-containing molecules such as fluorescent dyes, imaging agents, or other biomolecules.
Experimental Protocols
This section details the key experimental procedures for utilizing this compound in solid-phase synthesis, from the initial loading onto a solid support to the final cleavage of the synthesized product.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the covalent attachment of this compound to a 2-chlorotrityl chloride resin, a widely used solid support for solid-phase synthesis due to its acid-labile linkage, which allows for mild cleavage conditions.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Loading Solution: In a separate flask, dissolve this compound (2 equivalents relative to the resin substitution) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4 equivalents relative to the resin substitution).
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional but Recommended): The loading of the this compound onto the resin can be determined gravimetrically by the weight gain of the resin.
Protocol 2: Stepwise Solid-Phase Peptide Synthesis (SPPS) on Propargyl-PEG8-Functionalized Resin
This protocol outlines a general cycle for the addition of a single Fmoc-protected amino acid to the Propargyl-PEG8-functionalized resin. This cycle is repeated to assemble the desired peptide sequence.
Materials:
-
Propargyl-PEG8-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the Propargyl-PEG8-functionalized resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Fmoc Deprotection (if a previous amino acid has been coupled):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction (Optional): Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Protocol 3: Cleavage of the Synthesized Peptide from the Resin
This protocol describes the cleavage of the final peptide from the Propargyl-PEG8-functionalized 2-CTC resin under mild acidic conditions, which leaves the side-chain protecting groups intact.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA)
-
DCM
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate gently at room temperature for 30-60 minutes.
-
-
Peptide Isolation:
-
Filter the resin to collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Wash the resin twice with fresh cleavage cocktail to ensure complete recovery.
-
Combine the filtrates.
-
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (8-10 fold) of cold diethyl ether.
-
Purification:
-
Isolate the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Quantitative Data
The following table summarizes typical quantitative data associated with the solid-phase synthesis protocols using a this compound linker. These values are representative and may vary depending on the specific resin, reagents, and sequence being synthesized.
| Parameter | Typical Value | Notes |
| Resin Loading | ||
| Initial 2-CTC Resin Substitution | 0.8 - 1.5 mmol/g | Manufacturer's specification. |
| This compound Loading | 0.4 - 0.8 mmol/g | Dependent on reaction conditions and steric hindrance. |
| SPPS Cycle Efficiency | ||
| Coupling Efficiency per Step | >99% | As determined by Kaiser test or other monitoring methods. |
| Overall Yield of Crude Peptide | 70 - 90% | Dependent on the length and sequence of the peptide. |
| Cleavage | ||
| Cleavage Yield | >95% | Using mild TFA conditions with 2-CTC resin. |
| Final Product | ||
| Purity of Crude Peptide | 60 - 85% | Dependent on sequence and synthesis efficiency. |
| Purity after HPLC Purification | >98% |
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis using this compound.
Signaling Pathway: Post-Synthethic Modification via Click Chemistry
Caption: Post-synthetic modification of the peptide via click chemistry.
Propargyl-PEG8-alcohol: Application Notes and Protocols for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Propargyl-PEG8-alcohol as a versatile linker in the development of sophisticated drug delivery systems. This heterobifunctional molecule, featuring a terminal propargyl group for "click" chemistry and a primary alcohol for further functionalization, is integrated with an 8-unit polyethylene glycol (PEG) spacer. This PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated therapeutic.[1][2]
The primary application of this compound lies in the surface modification of nanoparticles and the synthesis of drug conjugates. The propargyl group allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to attach targeting ligands, imaging agents, or other functional molecules.[3] The terminal alcohol can be activated or modified to conjugate drugs or to be incorporated into polymeric nanoparticle matrices.
Physicochemical Properties and Characterization
This compound is a well-defined, monodisperse compound, ensuring high reproducibility in bioconjugation reactions. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C17H32O8 |
| Molecular Weight | 364.4 g/mol |
| Purity | Typically >98% |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage | -20°C for long-term storage |
Data sourced from BroadPharm.[3]
The successful modification of drug delivery systems with this compound can be confirmed by various analytical techniques. The following table presents representative data on the characterization of gold nanoparticles (AuNPs) before and after surface modification with a similar linker, Propargyl-PEG7-alcohol, demonstrating the expected changes in physicochemical properties.
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified AuNPs | 15.2 ± 0.8 | 0.15 ± 0.03 | -35.6 ± 2.1 |
| Azide-Functionalized AuNPs | 16.5 ± 1.1 | 0.18 ± 0.04 | -28.3 ± 1.9 |
| Propargyl-PEG7-alcohol Modified AuNPs | 22.8 ± 1.5 | 0.21 ± 0.05 | -15.7 ± 1.5 |
Representative data adapted from BenchChem application notes for Propargyl-PEG7-alcohol.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in drug delivery systems.
Protocol 1: Surface Functionalization of Pre-formed Nanoparticles
This protocol describes the attachment of this compound to the surface of pre-formed nanoparticles, such as those made from PLGA, that have been functionalized with a reactive group (e.g., carboxylic acid).
Materials:
-
Carboxyl-functionalized PLGA nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Quenching Buffer (e.g., 1 M Glycine)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Disperse the carboxyl-functionalized nanoparticles in PBS at a known concentration.
-
Activation of Carboxylic Acids: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted activated esters. Incubate for 30 minutes.
-
Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units to remove unreacted linker and byproducts.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and surface chemistry to confirm successful conjugation.
Protocol 2: "Click" Conjugation of a Targeting Ligand to Propargyl-PEG8-Functionalized Nanoparticles
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified targeting ligand to the propargyl-functionalized nanoparticles from Protocol 1.
Materials:
-
Propargyl-PEG8-functionalized nanoparticles
-
Azide-modified targeting ligand (e.g., peptide, antibody fragment)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized (DI) water
-
PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a 100 mM stock solution of THPTA in DI water.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
-
Catalyst Solution: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Click Reaction:
-
In a reaction tube, disperse the propargyl-functionalized nanoparticles in PBS.
-
Add the azide-modified targeting ligand (typically a 5- to 10-fold molar excess over the estimated surface propargyl groups).
-
Add the pre-mixed catalyst solution to the nanoparticle suspension.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle mixing.
-
Purification: Purify the final targeted nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst and excess ligand.
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from PEGylated nanoparticles.[5]
Materials:
-
Drug-loaded, this compound functionalized nanoparticles
-
Release Medium (e.g., PBS, pH 7.4, with 0.5% w/v Tween 80 to maintain sink conditions)
-
Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Accurately weigh a known amount of lyophilized drug-loaded nanoparticles and disperse them in a specific volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal both ends.
-
Release Study: Place the dialysis bag in a larger vessel containing a known volume of the release medium. Maintain the temperature at 37°C with continuous gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external vessel and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound in drug delivery.
References
- 1. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG8-alcohol Reactions
Welcome to the technical support center for Propargyl-PEG8-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, particularly in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Issue 1: Low or No Product Yield in CuAAC Reaction
Q: My CuAAC reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A: Low or no product yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Inactivation | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[1] To mitigate this, degas all solutions to remove dissolved oxygen.[1] Working under an inert atmosphere (nitrogen or argon) is also beneficial. The use of a copper-chelating ligand like THPTA or TBTA can help stabilize the Cu(I) catalyst.[1][2] |
| Poor Quality or Degraded Reagents | The success of the CuAAC reaction is highly dependent on the quality of the reagents.[1] Use high-purity azide and alkyne-functionalized PEGs and coupling partners. Ensure that the reducing agent, such as sodium ascorbate, is prepared fresh before each reaction.[1][2] |
| Suboptimal Reagent Concentrations | The concentrations of the reactants, catalyst, and ligand can significantly impact the reaction rate and yield.[1] If your molecules are very dilute (in the low micromolar range), the reaction rate will be slow.[3] It may be necessary to increase the concentration of the catalyst components.[2] |
| Inhibitory Buffer Components | Certain buffers can interfere with the CuAAC reaction. Buffers containing primary amines like Tris or glycine can chelate copper and should be avoided.[4][5] Phosphate, acetate, HEPES, or MOPS buffers are commonly employed.[6] |
| Incorrect Order of Reagent Addition | The order in which reagents are added can be critical. It is often recommended to premix the copper salt with the stabilizing ligand before adding it to the reaction mixture containing the alkyne and azide. The reducing agent should be added last to initiate the reaction.[5] |
| Steric Hindrance | Bulky groups near the alkyne or azide functional groups can impede the reaction.[2][7] Using a longer PEG linker or modifying the conjugation site can sometimes help overcome this issue.[7] |
// Nodes start [label="Low/No CuAAC Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst System:\n- Fresh reducing agent?\n- Stabilizing ligand used?\n- Degassed solutions?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Integrity:\n- Purity of alkyne/azide?\n- Stored correctly?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions:\n- Optimal pH (7-8)?\n- Non-interfering buffer?\n- Sufficient concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Catalyst Inactivation Likely", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue [label="Reagent Degradation Possible", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue [label="Suboptimal Conditions", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="Solution:\n- Use fresh sodium ascorbate.\n- Add THPTA/TBTA ligand.\n- Degas all solutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Solution:\n- Use high-purity reagents.\n- Verify structure and activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\n- Use HEPES/phosphate buffer.\n- Increase reactant concentration.\n- Optimize pH.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_reagents; start -> check_conditions; check_catalyst -> catalyst_issue [label="No/Yes"]; catalyst_issue -> solution_catalyst; check_reagents -> reagent_issue [label="No/Yes"]; reagent_issue -> solution_reagents; check_conditions -> conditions_issue [label="No/Yes"]; conditions_issue -> solution_conditions; } .enddot Caption: Troubleshooting workflow for low CuAAC reaction yield.
Issue 2: Side Product Formation or Biomolecule Degradation
Q: I'm observing unexpected side products or degradation of my biomolecule during the CuAAC reaction. How can I prevent this?
A: Side reactions and degradation are often caused by the copper catalyst or byproducts of the reaction.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Copper-Mediated Oxidation | The Cu(I) catalyst, especially in the presence of ascorbate, can promote the oxidation of sensitive amino acid residues like histidine and arginine.[8] |
| Aggregation of Biomolecules | High concentrations of PEG reagents can sometimes lead to the aggregation of biomolecules.[5] |
| pH-Related Degradation | The stability of your biomolecule may be compromised at the pH required for the reaction. |
Preventative Measures:
-
Use a Stabilizing Ligand: Ligands like THPTA not only protect the copper catalyst from oxidation but also limit the degradation of sensitive amino acids.[2][8]
-
Optimize Concentrations: Reduce the concentration of the PEG linker and/or the substrate to minimize aggregation.[5]
-
Adjust Reaction Environment: Modify the reaction conditions by adjusting the pH or ionic strength, or by adding excipients known to reduce aggregation.[5]
-
Consider Copper-Free Click Chemistry: If copper toxicity or side reactions are a persistent issue, consider using a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][9] This method uses a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for CuAAC reactions with this compound?
A1: The choice of solvent is crucial for ensuring all reactants are soluble. For bioconjugation, aqueous buffer systems are common.[1] Buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are generally compatible.[1] The addition of polar aprotic co-solvents like DMSO, DMF, or NMP can be advantageous, especially when dealing with hydrophobic substrates.[1]
Q2: What is the optimal temperature and reaction time for a CuAAC reaction?
A2: Most CuAAC reactions are carried out at room temperature.[10] Gently warming the reaction (e.g., to 35-40°C) can increase the rate if it is sluggish.[2] Reaction times can vary from a few minutes to several hours.[1] It is highly recommended to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time.[1]
Q3: How can I functionalize the hydroxyl (-OH) group of this compound?
A3: The terminal hydroxyl group is generally unreactive under standard bioconjugation conditions but can be functionalized through common organic reactions like esterification or etherification.[7][11] For instance, Fischer esterification can be used to react the alcohol with a carboxylic acid, though this is an equilibrium-driven reaction where the removal of water is necessary to drive it to completion.[11] Alternatively, the hydroxyl group can be activated to create a more reactive species for subsequent conjugation.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container to minimize degradation.[12][13] The solid form is relatively stable at ambient temperatures for short durations, such as during shipping.[13] If in solution, it is best to prepare it fresh for each use.[13]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for a CuAAC reaction in an aqueous buffer. Optimization of specific parameters may be required.
1. Preparation of Stock Solutions:
-
Azide-containing Molecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound: Prepare a stock solution in DMSO or the reaction buffer.[1]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[1][2]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[1][2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[1][2]
2. Reaction Assembly:
-
In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio (a slight excess of one reagent is often used).
-
Add the appropriate volume of degassed buffer to reach the desired final reaction volume.
-
Add the ligand solution (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution. A typical final concentration of copper is in the range of 50-250 µM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 10-fold excess relative to the copper is common.[5]
3. Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.[5][10] The reaction should be protected from light.[10]
-
Monitor the reaction progress by LC-MS or HPLC.[10]
4. Purification:
-
Once the reaction is complete, purify the conjugate to remove the catalyst and unreacted starting materials. Common purification methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.[5]
// Nodes prep [label="1. Prepare Stock Solutions\n(Alkyne, Azide, CuSO4, Ligand, Ascorbate)"]; mix [label="2. Combine Reactants\n(Alkyne + Azide in Buffer)"]; add_ligand [label="3. Add Ligand (e.g., THPTA)"]; add_copper [label="4. Add CuSO4 Solution"]; initiate [label="5. Initiate with Sodium Ascorbate", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="6. Incubate at Room Temp\n(1-4 hours, protect from light)"]; monitor [label="7. Monitor Progress\n(LC-MS / HPLC)"]; purify [label="8. Purify Conjugate\n(SEC / Dialysis)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> mix; mix -> add_ligand; add_ligand -> add_copper; add_copper -> initiate; initiate -> incubate; incubate -> monitor; monitor -> purify; } .enddot Caption: General experimental workflow for a CuAAC reaction.
Quantitative Data Summary
The optimal reaction conditions can vary significantly depending on the specific substrates. The following table provides general guidelines for optimizing a CuAAC reaction.
Table 1: Typical Reaction Condition Ranges for CuAAC
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | For bioconjugation, a pH around 7.4 is common.[2][4] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to accelerate slow reactions.[15] |
| Reaction Time | 1 - 12 hours | Highly substrate-dependent; should be monitored empirically.[1][15] |
| Copper(I) Catalyst | 50 - 250 µM | Higher concentrations may be needed for difficult conjugations.[14] |
| Reducing Agent (Ascorbate) | 5 - 10-fold excess over copper | A fresh solution is critical for efficient reduction of Cu(II).[5] |
| Stabilizing Ligand | 1 - 5-fold excess over copper | THPTA is recommended for aqueous reactions.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Propargyl-PEG8-alcohol Click Reactions
Welcome to the technical support center for the Propargyl-PEG8-alcohol click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my copper-catalyzed click chemistry reaction with PEG linkers?
Low yields in CuAAC reactions are most frequently attributed to the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1][2][3] Oxygen present in the reaction mixture is a primary cause of this oxidation.[1][3] Another common issue is the poor quality or degradation of reagents, including the PEGylated alkyne or azide, and the reducing agent (e.g., sodium ascorbate).[1][4]
Q2: How can I prevent the oxidation of the copper catalyst?
To maintain the active Cu(I) state of the catalyst, it is crucial to minimize oxygen exposure.[1][3] This can be achieved by:
-
Degassing solvents: Thoroughly degas all solvents used in the reaction.[1][4]
-
Using an inert atmosphere: Performing the reaction under an inert atmosphere, such as argon or nitrogen, can significantly improve yields.[4]
-
Using fresh reducing agent: Always use a freshly prepared solution of the reducing agent, like sodium ascorbate, as it can degrade over time.[4][5]
Q3: What is the role of a ligand in the click reaction, and which one should I use?
A chelating ligand is crucial to stabilize the Cu(I) catalyst, increase reaction efficiency, and prevent unwanted side reactions.[4][6][7] For reactions in aqueous media and bioconjugation, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[4] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[4] Using a ligand can also help protect sensitive biomolecules from oxidative damage.[4]
Q4: I'm observing multiple spots on my TLC/LC-MS. What could be the cause?
Multiple spots on your analytical readouts may indicate the presence of side reactions. A common side reaction is the homocoupling of the alkyne, known as Glaser coupling.[1] This can be minimized by ensuring a sufficient concentration of the reducing agent and minimizing oxygen exposure.[1] Other potential causes include impurities in the starting materials or degradation of the PEG linker.[2]
Q5: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction has reached completion.[1][8] Reaction times can vary from 1 to 24 hours.[1][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
dot
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.[1][4] |
| Poor Reagent Quality | Verify the purity and integrity of your this compound and azide-containing molecule through analytical methods.[1] |
| Suboptimal Reaction Conditions | Optimize reactant concentrations. Click reactions are concentration-dependent.[10] Gently warming the reaction (e.g., to 35-40°C) can increase the rate.[4] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Consider using a longer PEG linker to reduce steric hindrance.[1] |
| Inhibitory Buffer Components | Buffers containing coordinating anions (e.g., Tris) can interfere with the catalyst. Use non-coordinating buffers like HEPES.[4] |
Issue 2: Side Product Formation
| Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Alkyne Homocoupling (Glaser Coupling) | Insufficient reducing agent or presence of oxygen. | Ensure a sufficient amount of reducing agent is present and minimize oxygen exposure.[1] |
| Oxidative Damage to Biomolecules | Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system. | Use an excess of a stabilizing ligand (e.g., 5:1 ligand-to-copper ratio) which can act as a sacrificial reductant.[4] |
| PEG Aggregation | High concentrations of PEG reagents. | Reduce the concentration of the PEG linker and/or the substrate.[2] |
Data Presentation
Table 1: Typical Starting Concentrations and Ratios for CuAAC Reactions
| Component | Typical Concentration/Ratio | Notes |
| Limiting Reagent (Alkyne or Azide) | 1 equivalent | Typically in the micromolar to low millimolar range.[4] |
| Excess Reagent | 1.1 - 2 equivalents | A slight excess of one reagent can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 mol% | The catalytic amount can be optimized.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 equivalents | A sufficient excess is needed to maintain the copper in the Cu(I) state.[11] |
| Ligand (e.g., THPTA) | 5 equivalents (relative to Copper) | A 1:5 ratio of CuSO₄ to ligand is a good starting point.[4] |
Note: These are general guidelines and may require optimization for your specific system.
Table 2: Comparison of Purification Methods for PEGylated Products
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity achievable.[12] | Can be time-consuming for large scales; may require method development.[12] | Achieving high purity of small to medium-sized batches.[12] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Good for removing small molecules from larger ones; generally mild conditions.[12][] | May have poor resolution if the product and unreacted PEG are of similar size; sample dilution occurs.[12] | When the molecular weight of the product is significantly larger than the unreacted PEG linker.[12] |
| Precipitation | Differential solubility. | Simple and scalable. | May not be suitable for oily products; potential for co-precipitation of impurities. | When the product has significantly different solubility properties from the starting materials. |
| Dialysis | Separation based on molecular weight cutoff. | Good for removing small molecule impurities from large biomolecules.[14] | Slow; not effective for separating molecules of similar size. | Purification of large biomolecules (e.g., proteins) from excess small molecule reagents.[14] |
Experimental Protocols
General Protocol for a Small Molecule this compound Click Reaction in an Aqueous System
This protocol provides a general guideline. Optimal conditions may vary depending on the specific azide used.
1. Reagent Preparation:
-
Prepare stock solutions of your azide and this compound in a suitable buffer (e.g., phosphate buffer, HEPES).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A suitable copper-chelating ligand (e.g., THPTA) in water.[1]
-
2. Reaction Setup:
-
In a clean reaction vessel, add the solution containing your azide and alkyne.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the ligand solution to the reaction mixture.
-
Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the freshly prepared sodium ascorbate solution.[8]
3. Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).[8]
4. Work-up and Purification:
-
Once the reaction is complete, residual copper can be removed by washing with an aqueous solution of a chelating agent like EDTA.[11][15]
-
Purify the crude product using an appropriate method such as RP-HPLC, precipitation, or column chromatography.[3]
dot
Caption: General experimental workflow for CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propargyl-PEG8-alcohol Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of biomolecules conjugated with Propargyl-PEG8-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a this compound conjugation reaction?
The reaction mixture following a PEGylation reaction is typically heterogeneous.[1] The primary impurities that need to be removed are:
-
Unreacted this compound: Excess PEG reagent is common in the reaction mixture.
-
Unconjugated Biomolecule: The native, starting protein, peptide, or other molecule.[2]
-
Multi-PEGylated Species: Biomolecules with more than the desired number of PEG chains attached.[2]
-
Reaction Byproducts and Reagents: Depending on the conjugation chemistry used to activate the alcohol or the target molecule, this can include coupling agents (like EDC/NHS), catalysts, and quenched reagents.
-
Degradation Products: Potential hydrolysis or oxidation products of the linker or biomolecule.
Q2: What are the main chromatographic techniques for purifying this compound conjugates?
The most common purification techniques leverage differences in size, charge, and hydrophobicity between the desired conjugate and impurities.[3] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted this compound.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. This is particularly useful for separating the desired mono-PEGylated conjugate from the unreacted native protein and multi-PEGylated species, as PEGylation can shield surface charges.[2][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. It offers high resolution and is excellent for analytical characterization and purification of smaller conjugates like peptides.[][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing, aqueous conditions. It serves as a good polishing step, often complementary to IEX.[][6]
Q3: How should I store the this compound reagent before use?
To ensure the integrity of the reagent, long-term storage at -20°C in a tightly sealed container, preferably with a desiccant to prevent moisture exposure, is recommended. For short-term use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture inside, which can affect reactivity.
Q4: Which analytical methods are best for confirming the purity of my final conjugate?
A multi-pronged approach is recommended for robust characterization:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation and to get a qualitative sense of purity.
-
HPLC (SEC or RP-HPLC): Provides quantitative assessment of purity based on peak area.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the conjugate, allowing for verification of the degree of PEGylation. ESI-MS is commonly used for this purpose.[8][9]
-
NMR Spectroscopy: While more complex, NMR can provide detailed structural information about the conjugate, confirming the attachment site if the molecule is small enough.[8]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low recovery of the purified conjugate. | Non-specific binding: The conjugate is adsorbing to the chromatography resin or filtration membrane.[10] Precipitation: The conjugate has precipitated on the column due to buffer conditions. Harsh elution conditions: The conditions used to elute the conjugate are causing denaturation and loss. | - For SEC/IEX/HIC: Increase the salt concentration in the mobile phase to reduce ionic interactions. Consider adding arginine to the mobile phase in SEC to reduce non-specific binding.[11] - Ensure the purification buffer pH and ionic strength are optimal for your biomolecule's stability. - For RP-HPLC: Increase the column temperature (e.g., to 45°C or higher) to improve recovery and peak shape.[12] Use a shallower gradient. |
| Co-elution of the conjugate with unreacted biomolecule. | Insufficient resolution: The size or charge difference between the PEGylated and un-PEGylated species is too small for the selected method. | - For SEC: Ensure the column has the appropriate fractionation range for your conjugate's size. Sometimes the increase in hydrodynamic radius is not sufficient for baseline separation from the native protein.[] - Switch to IEX: IEX is often superior for this separation, as PEGylation shields the charge of amino acid residues (like lysine), causing a significant change in retention time.[2][] - Optimize IEX gradient: Use a shallower salt gradient to maximize resolution. |
| Broad or tailing peaks in chromatography. | Secondary interactions: The flexible PEG chain can interact with the stationary phase in undesirable ways.[13] High sample viscosity: A highly concentrated sample can lead to poor peak shape. Column overload: Too much sample has been loaded onto the column. | - For RP-HPLC: Use trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape for peptide conjugates.[13] Employ a shallow gradient (1-2% organic change per minute).[12] - Dilute the sample before injection. - Reduce the sample loading volume. For analytical SEC, the injection volume should ideally be less than 2-5% of the column volume. |
| Unreacted this compound remains in the final product. | Inefficient separation: The purification method is not adequately separating the small PEG linker from the large conjugate. | - Use SEC: Size exclusion chromatography is the most effective method for removing small molecules from large biomolecular conjugates.[] - Consider Tangential Flow Filtration (TFF) or Dialysis: For larger volumes, TFF or dialysis with an appropriate molecular weight cut-off (MWCO) membrane can efficiently remove the unreacted linker.[3][10] |
Summary of Purification and Analytical Techniques
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Key Advantages | Common Applications & Limitations |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Robust, non-denaturing, excellent for removing small molecule impurities.[] | Ideal for initial cleanup to remove unreacted PEG.[3] May have limited resolution between native and mono-PEGylated protein.[13] |
| Ion Exchange (IEX) | Net Surface Charge | High capacity and high resolution for species with different charges. | Excellent for separating native protein, mono-, and multi-PEGylated species.[] Effectiveness depends on the change in surface charge upon PEGylation. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | High resolution, well-established for purity analysis.[7] | Best suited for smaller, more stable conjugates (e.g., peptides).[5] Organic solvents may denature sensitive proteins. |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Purifies under non-denaturing, aqueous conditions; complementary to IEX.[6] | Often used as a polishing step. Lower capacity compared to IEX.[3] |
Table 2: Analytical Techniques for Purity and Identity Confirmation
| Technique | Information Provided | Typical Acceptance Criteria |
| RP-HPLC / SEC-HPLC | Quantitative purity assessment. | Purity ≥95% by peak area. |
| SDS-PAGE | Qualitative assessment of molecular weight increase and purity. | Single major band at the expected higher molecular weight. |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the conjugate and degree of PEGylation.[9] | Observed mass consistent with the calculated exact mass of the desired conjugate. |
| ¹H NMR Spectroscopy | Structural confirmation of the conjugate. | Presence of characteristic signals from both the biomolecule and the Propargyl-PEG8 moiety (e.g., alkyne proton ~2.4 ppm, PEG backbone ~3.5-3.7 ppm).[8][14] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted this compound from the crude reaction mixture.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for separating your large conjugate from the small (~364 Da) this compound.
-
Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).[3]
-
-
Sample Preparation:
-
Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.
-
-
Chromatography:
-
Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Run the column at a pre-determined flow rate.
-
Collect fractions corresponding to the high molecular weight peak, which contains the purified conjugate. The smaller, unreacted PEG will elute much later.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE or analytical HPLC to confirm purity.
-
Protocol 2: Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of a this compound conjugated peptide or small protein.
-
Instrumentation and Conditions:
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm). C4 columns are often preferred for larger proteins.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column Temperature: 45°C (optimization may be required).[12]
-
Detection: UV at 220 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
-
Gradient Elution:
-
Inject the sample.
-
Run a shallow linear gradient appropriate for your conjugate (e.g., 5% to 65% Mobile Phase B over 30-40 minutes).[13]
-
Follow with a high-organic wash step (e.g., 95% B) to clean the column.
-
Re-equilibrate the column at initial conditions before the next injection.
-
-
Data Analysis:
-
Integrate the peak areas to calculate the percentage purity of the conjugate.
-
Visual Workflows
Caption: A generalized workflow for the purification and analysis of this compound conjugates.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Propargyl-PEG8-Alcohol Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protein aggregation when labeling with Propargyl-PEG8-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein labeling?
This compound is a heterobifunctional linker. It contains a propargyl group (a terminal alkyne) and a hydroxyl group, connected by an eight-unit polyethylene glycol (PEG) spacer.[1][2] The propargyl group is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly specific attachment of azide-containing molecules.[3][4] The PEG8 spacer is hydrophilic, which can help to improve the solubility and reduce the aggregation of the labeled protein.[5]
Q2: What are the primary causes of protein aggregation when using this compound?
While the PEG linker is designed to enhance solubility, several factors during the labeling process can lead to protein aggregation:
-
Increased Hydrophobicity: The molecule being conjugated to the propargyl group might be hydrophobic, increasing the overall hydrophobicity of the protein surface and promoting self-association.[6][7]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability.[8][9] If the buffer pH is close to the protein's isoelectric point (pI), the net charge of the protein is minimal, reducing electrostatic repulsion between molecules and leading to aggregation.[10][11]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions that can initiate aggregation.[8][12]
-
Over-labeling: Attaching too many this compound molecules can alter the protein's surface charge and isoelectric point, potentially reducing its solubility.[6][10]
-
Mechanical and Environmental Stress: Vigorous mixing, multiple freeze-thaw cycles, and elevated temperatures can cause proteins to unfold and expose aggregation-prone hydrophobic regions.[6]
Q3: How can I detect and quantify aggregation of my labeled protein?
Protein aggregation can manifest as visible precipitation or the formation of soluble aggregates. Several techniques can be used for detection and quantification:
-
Visual Inspection: The simplest method is to check for visible cloudiness or precipitation in the solution.[10]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify protein monomers from dimers and higher-order aggregates based on their size.[10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[12]
Q4: What role do stabilizing excipients play in preventing aggregation?
Stabilizing excipients can be added to the reaction or storage buffer to help maintain the protein's native structure and prevent aggregation.[8] Common excipients include:
-
Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These molecules are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.[8]
-
Amino Acids (e.g., arginine, glycine): These can suppress protein-protein interactions.[8]
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): Low concentrations of these detergents can help to prevent surface-induced aggregation.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to protein aggregation during and after labeling with this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible precipitation during the labeling reaction | High protein or reagent concentration. | Decrease the concentration of the protein and/or the labeling reagent.[13] Add the reagent solution slowly while gently mixing.[6] | Reduced localized high concentrations, preventing immediate precipitation. |
| Suboptimal buffer pH or ionic strength. | Optimize the buffer pH to be at least 1 unit away from the protein's pI.[7] Screen a range of salt concentrations (e.g., 50-150 mM NaCl).[13] | Enhanced electrostatic repulsion between protein molecules, improving solubility. | |
| Increased aggregation detected by SEC or DLS post-labeling | Over-labeling of the protein. | Reduce the molar excess of the this compound or the subsequent click reagent.[10] Perform a titration to find the optimal labeling ratio. | A lower degree of labeling that maintains protein stability. |
| The conjugated molecule is hydrophobic. | If possible, choose a more hydrophilic molecule for conjugation. The PEG8 spacer on the linker helps, but may not be sufficient for highly hydrophobic molecules.[7] | The final conjugate has improved solubility in aqueous buffers. | |
| Loss of biological activity of the labeled protein | Aggregation leading to protein misfolding. | Optimize reaction conditions to minimize aggregation (lower temperature, shorter reaction time, use of stabilizers).[8] | Preservation of the protein's native conformation and biological function. |
| Intermolecular cross-linking. | While this compound is monofunctional for the initial labeling, ensure that the subsequent click reaction conditions do not promote non-specific interactions. Consider lowering the reaction temperature.[13] | Minimized formation of covalently linked protein oligomers. |
Experimental Protocols
Protocol: Solubility Screen to Optimize Buffer Conditions
This protocol describes a small-scale experiment to determine the optimal buffer pH and ionic strength for your protein to minimize aggregation during labeling.
Materials:
-
Your protein of interest
-
A stock solution of this compound
-
A selection of buffers with varying pH values (e.g., MES, HEPES, Tris)
-
A stock solution of NaCl (e.g., 5 M)
-
Microcentrifuge tubes or a 96-well plate
-
Instrumentation for detecting aggregation (e.g., spectrophotometer for turbidity, DLS instrument, or SEC system)
Procedure:
-
Prepare a Buffer Matrix: Prepare a series of buffers with different pH values and salt concentrations. For example, you can test a pH range from 6.0 to 8.5 and NaCl concentrations from 50 mM to 500 mM.
-
Set up Reactions: In separate microcentrifuge tubes or wells of a 96-well plate, add your protein to each buffer condition at the concentration you intend to use for labeling.
-
Add Labeling Reagent: To one set of samples, add the this compound to mimic the labeling reaction. To a control set, add the same volume of the reagent solvent.
-
Incubate: Incubate the samples under the same conditions as your planned labeling reaction (e.g., room temperature for 1-2 hours).
-
Assess Aggregation:
-
Visual Inspection: Check for any visible precipitation.
-
Turbidity Measurement: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm) to quantify turbidity. An increase in absorbance indicates aggregation.
-
DLS/SEC Analysis: For a more detailed analysis, analyze the samples using DLS to determine the size distribution or SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
-
Data Analysis: Compare the aggregation levels across the different buffer conditions to identify the pH and ionic strength that result in the least amount of aggregation.
Visualizations
Caption: A flowchart for troubleshooting protein aggregation.
Caption: Workflow for the solubility screening experiment.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
stability of Propargyl-PEG8-alcohol in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Propargyl-PEG8-alcohol in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your reagent and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? For optimal long-term stability, this compound should be stored at -20°C in its solid form.[1][2][3][4] The container should be tightly sealed to protect it from light and moisture.[5][6] For short-term storage of a few days to weeks, 2-8°C is acceptable.[7] When storing as a solution, it is best to use anhydrous, aprotic solvents like DMF or DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C or -80°C.[5]
Q2: The product arrived at room temperature. Is it still stable? Yes, this compound is generally stable for the duration of typical shipping times at ambient temperatures.[1][2][3][4][7] However, upon receipt, it is crucial to transfer the product to the recommended -20°C for long-term storage to ensure its integrity.[2]
Q3: What are the primary degradation pathways for this compound in an aqueous solution? The molecule has three key components, each with potential degradation pathways:
-
Propargyl Group: The terminal alkyne is susceptible to oxidation, which can form a propargyl aldehyde or acid.[6] Under certain conditions, particularly with catalytic metals, it can also undergo hydration to form a ketone.[8] The propargyl ether linkage can be cleaved under strongly acidic conditions.[5]
-
PEG Backbone: The polyethylene glycol chain is generally stable but can undergo oxidative degradation, a process that can be catalyzed by transition metals.[6] At elevated temperatures (especially above 70°C), the PEG chain can experience random scission, which is accelerated by the presence of oxygen.[8]
-
Terminal Alcohol: The hydroxyl group is generally stable under typical experimental conditions.[6]
Q4: What is the optimal pH range for working with this compound in an aqueous solution? The optimal pH range for stability in aqueous solutions is between 4 and 8.[6] In acidic conditions below pH 4, there is a risk of acid-catalyzed hydrolysis of the PEG chain.[6] Under basic conditions above pH 8, the propargyl group may undergo base-catalyzed side reactions.[6]
Q5: How can I tell if my this compound has degraded? While chemical analysis is the most reliable method, visual inspection can offer clues. Signs of potential degradation include a change in appearance from a clear, colorless liquid or solid to a yellow or brown color, or the appearance of precipitates.[9] However, the absence of these signs does not guarantee purity.
Q6: What analytical methods can I use to confirm the integrity of my compound? High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[9] In HPLC, a pure sample should show a single major peak; the presence of multiple peaks suggests impurities or degradation.[9] In ¹H NMR, you should look for the characteristic peaks of the propargyl proton, the PEG backbone, and the alcohol. The appearance of new peaks or a change in the integration of existing peaks can indicate degradation.[9]
Troubleshooting Guide
Problem: My click chemistry reaction yield is low or inconsistent.
-
Possible Cause: The propargyl group on your this compound may have degraded due to improper storage or handling. Oxidation or hydration of the alkyne will render it inactive for click chemistry.
-
Solution:
-
Verify the integrity of your reagent using HPLC or ¹H NMR as described in the protocols below.
-
Always use freshly prepared aqueous solutions of this compound for your reactions.[7]
-
Ensure your reaction buffer is within the optimal pH 4-8 range and is free from contaminating oxidizing agents or transition metals.[6]
-
Problem: I am observing unexpected masses in my LC-MS analysis.
-
Possible Cause: This could indicate the presence of degradation products. For example, oxidative cleavage of the PEG chain can lead to lower molecular weight PEG fragments.[8] Hydration of the alkyne would result in an increase in mass corresponding to the addition of a water molecule.
-
Solution:
-
Conduct a forced degradation study (see protocol below) to understand potential degradation products and their corresponding masses.
-
Review your storage and handling procedures. Ensure the compound is stored at -20°C under an inert atmosphere and that vials are warmed to room temperature before opening to prevent moisture condensation.[6][8]
-
Problem: The compound has turned yellow. Is it still usable?
-
Possible Cause: A color change often indicates oxidation or other degradation pathways.[9]
-
Solution: While a slight color change may not significantly impact some applications, it is a clear sign of compromised purity. It is strongly recommended to verify the integrity of the material via HPLC or NMR before use in any critical experiment. For best results, use a fresh, uncolored lot of the compound.
Stability Profile Summary
The stability of this compound in aqueous solutions is influenced by several factors. The following table summarizes these effects.
| Condition | Stability Level | Notes |
| Temperature | ||
| -20°C | High | Recommended for long-term storage of solid and solutions.[5][7][8] |
| 4°C | Moderate | Suitable for short-term storage (days to weeks).[5][6][7] |
| Room Temp (20-25°C) | Moderate-Low | Acceptable for shipping, but not for storage. Increased rate of oxidative degradation.[2][6] |
| > 40°C | Low | Accelerated degradation of the PEG chain and potential for propargyl group side-reactions.[6][8] |
| pH | ||
| 2-4 | Moderate | Risk of acid-catalyzed hydrolysis of the PEG chain.[6] |
| 4-8 | High | Optimal pH range for stability in aqueous solution.[6] |
| 8-10 | Moderate | Potential for base-catalyzed side reactions of the propargyl group.[6] |
| Atmosphere | ||
| Inert (Argon, Nitrogen) | High | Minimizes oxidative degradation pathways for both the PEG chain and propargyl group.[6][8] |
| Air (Oxygen) | Moderate | Susceptible to oxidative degradation.[6][8] |
| Additives | ||
| Reducing Agents | High | Generally compatible.[6] |
| Oxidizing Agents (e.g., H₂O₂) | Low | Can cause rapid oxidation of the propargyl group and degradation of the PEG chain.[6] |
| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Low | Can catalyze the oxidative degradation of the PEG chain.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study via HPLC
This protocol is designed to identify potential degradation products and assess stability under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze an unstressed control sample and all stressed samples using a suitable C18 column and a gradient of water and acetonitrile.
-
Data Analysis: Compare the chromatograms. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.[5]
Protocol 2: Purity Verification via ¹H NMR
This protocol can be used to quickly assess the structural integrity of the compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Propargyl Group: Look for the terminal alkyne proton (a triplet, typically around 2.4 ppm).
-
PEG Backbone: A complex multiplet is expected between 3.5 and 3.7 ppm.
-
-
Check for the presence of unexpected new peaks, which may indicate impurities or degradation products.[9] A loss or significant reduction of the alkyne proton signal would be a strong indicator of degradation at that site.
-
Visual Guides
Caption: Chemical structure of this compound and its key degradation hotspots.
Caption: Troubleshooting workflow for investigating potential reagent stability issues.
Caption: Experimental workflow for conducting a forced degradation stability study.
References
- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
side reactions of Propargyl-PEG8-alcohol and how to avoid them
Welcome to the technical support center for Propargyl-PEG8-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this versatile linker in your experiments. Here, you will find information to help you anticipate and avoid potential side reactions, ensuring the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a terminal alkyne (propargyl group) and a primary alcohol, connected by an eight-unit polyethylene glycol (PEG) chain.[1] The propargyl group is reactive towards azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][2] The terminal alcohol allows for further derivatization, such as esterification or etherification, to conjugate other molecules. Its primary applications are in bioconjugation, drug delivery systems, and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras).[3][4]
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling procedures. The compound should be stored at -20°C for long-term stability.[1][5] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5][6] Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[3][5] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[7]
Q3: What are the most common side reactions associated with this compound?
The most common side reactions to be aware of when using this compound include:
-
Alkyne Homocoupling (Glaser Coupling): This is a significant side reaction in copper-catalyzed reactions where the terminal alkyne reacts with itself in the presence of oxygen, leading to the formation of a diyne byproduct.[3][8]
-
Oxidation of the PEG Chain: The polyether backbone of the PEG linker can undergo oxidative degradation, particularly in the presence of transition metals and oxygen.[3][6]
-
Unintended Reactions of the Terminal Alcohol: If not protected, the hydroxyl group can react with certain reagents intended for other parts of your molecule, leading to undesired byproducts.[3]
-
Formation of Impurities from Reagent Degradation: The use of degraded reagents, such as an oxidized sodium ascorbate solution, can inhibit the desired reaction and lead to side products.[9]
Q4: Is it necessary to protect the terminal alcohol group during a click chemistry reaction?
The necessity of protecting the alcohol group depends on the specific reaction conditions and the other functional groups present on your substrate. For many standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the alcohol group is generally compatible and does not require protection.[3] However, if you are using reagents that are reactive towards alcohols, protection may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Click Reaction (CuAAC) | 1. Inactive copper catalyst. 2. Oxygen contamination leading to alkyne homocoupling. 3. Degraded or impure reagents. 4. Suboptimal reaction conditions (solvent, temperature, pH). 5. Low reactant concentrations. | 1. Use a fresh source of Cu(I) or reduce Cu(II) (e.g., CuSO₄) in situ with a fresh solution of a reducing agent like sodium ascorbate.[3][9] 2. Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][8] 3. Ensure the purity of your azide-containing molecule and other reagents. Prepare sodium ascorbate solution fresh before use.[8][9] 4. Screen different solvent systems (e.g., t-BuOH/water, DMF, DMSO) and temperatures. For reactions involving esters, maintain a neutral or slightly acidic pH (6.0-7.5) to avoid hydrolysis.[3][8] 5. If reactants are very dilute, consider increasing their concentration or allowing for longer reaction times.[9] |
| Formation of Alkyne Homocoupled Dimer Detected | 1. Presence of oxygen in the reaction mixture. 2. Insufficient reducing agent. 3. Absence of a copper(I)-stabilizing ligand. | 1. Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.[8] 2. Use a fresh solution of sodium ascorbate and ensure a sufficient molar excess (e.g., 5-10 equivalents).[8] 3. Add a Cu(I)-stabilizing ligand such as TBTA or THPTA to protect the catalyst from oxidation and accelerate the desired reaction.[8] |
| Difficulty in Purifying the Final PEGylated Product | PEGylated compounds can be challenging to purify using standard silica gel chromatography due to their polarity and tendency to streak.[3] | Consider alternative purification methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).[3] |
| Suspected Degradation of this compound During Storage | 1. Improper storage conditions (temperature, exposure to light, moisture, or air). 2. Acidic contamination leading to degradation of the PEG chain. | 1. Always store at -20°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere.[1][5][6] 2. Ensure storage vials are clean and free of any acidic residues. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general methodology for the "click" reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, DMF, or DMSO)[3]
-
Deionized water
-
Inert gas (argon or nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent.
-
Prepare a fresh stock solution of copper(II) sulfate in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.[9]
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve this compound and the azide-containing molecule in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[3]
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the CuSO₄ solution to initiate the reaction.[3]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, you can quench it by adding a solution of EDTA to chelate the copper.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).[3]
-
Visualizations
References
- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 2. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Propargyl-PEG8-alcohol Conjugates
Welcome to the technical support center for the analytical characterization of Propargyl-PEG8-alcohol and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for characterizing this compound conjugates?
A combination of orthogonal methods is essential for the comprehensive characterization of this compound conjugates.[1] The most critical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the conjugate and identify characteristic signals of the propargyl group and the PEG backbone.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify any impurities or byproducts.[4][5][6] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing PEGylated molecules.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials and side products.[3][6][7] Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are common modes used.[7]
Q2: Why can't I rely on a single analytical technique for full characterization?
It is highly unlikely that a single technique will provide a complete characterization.[1] Each technique provides specific information, and a combination of methods is necessary to thoroughly assess all critical quality attributes of the conjugate. For example, while MS can confirm the mass of the conjugate, NMR is needed to elucidate its detailed chemical structure.[1][2][5] HPLC is crucial for determining the purity of the sample.[6][7]
Q3: What are the expected masses for this compound?
The theoretical molecular weight of this compound (C₁₇H₃₂O₈) is approximately 364.4 g/mol .[8][9] The monoisotopic mass is approximately 364.21 g/mol .[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound conjugates.
HPLC Analysis
| Problem | Potential Cause | Suggested Solution | Citation |
| Distorted or broad peaks | Interaction of the PEG chain with the stationary phase. | Precondition the column with an eluent containing trifluoroacetic acid (TFA). Consider using water with a small amount of salt as the mobile phase. | [10] |
| Poor separation of conjugate from starting material | Suboptimal gradient or mobile phase composition. | Optimize the HPLC gradient. For RP-HPLC, a typical gradient might run from 5% to 95% acetonitrile. Adjusting the mobile phase with additives like formic acid can also improve separation. | [7][10] |
| No peak observed for the conjugate | Lack of a UV chromophore in the PEG linker. | Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) detector. | [7][11][12] |
| Peak shifts to earlier retention time | Successful conjugation increases the hydrodynamic radius of the molecule. | This is an expected outcome for a successful PEGylation reaction when analyzed by Size Exclusion Chromatography (SEC). | [10] |
Mass Spectrometry Analysis
| Problem | Potential Cause | Suggested Solution | Citation |
| Complex or broad peaks in the mass spectrum | Polydispersity of the PEG reagent. | Use monodisperse PEG reagents to simplify characterization. High-resolution mass spectrometry can help to resolve different PEGylated species. | [1] |
| Difficulty identifying the specific site of PEGylation | Standard MS of the intact conjugate does not provide positional information. | Perform peptide mapping (LC-MS/MS). This involves digesting the PEGylated protein with a protease and analyzing the resulting peptides to pinpoint the modified amino acid residue. | [1] |
| Low signal intensity | Poor ionization of the PEGylated molecule. | Optimize ESI source parameters such as capillary voltage, source temperature, and cone voltage. For MALDI-TOF, ensure proper co-crystallization with a suitable matrix. | [13] |
| In-source fragmentation | The propargyl group or other parts of the molecule may be unstable under the ionization conditions. | Use a "soft" ionization technique like ESI. Optimize MS parameters to minimize fragmentation. | [5] |
NMR Analysis
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor signal-to-noise ratio | Insufficient sample concentration or number of scans. | Use a higher concentration of the sample (5-10 mg in 0.6-0.7 mL of deuterated solvent). Increase the number of scans (typically 16-64 for ¹H NMR). | [2] |
| Broad or unresolved peaks | Sample aggregation or poor shimming. | Ensure the sample is fully dissolved. Optimize the shimming of the magnetic field to achieve a sharp and symmetrical solvent peak. | [2] |
| Difficulty in assigning peaks | Overlapping signals from the PEG backbone. | Utilize 2D NMR techniques such as COSY and HSQC to aid in structural elucidation. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the this compound conjugate into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). Cap the tube and gently vortex or invert until the sample is fully dissolved.[2]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[2]
-
Data Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm) and use a relaxation delay of at least 1-2 seconds.[2]
-
Data Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks to determine the relative number of protons.[2]
ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the conjugate at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water). Dilute the stock solution to approximately 0.1 mg/mL with a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid to aid in protonation.[4][13]
-
Instrumental Analysis (Direct Infusion): Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Set the mass spectrometer to acquire data in positive ion mode over an appropriate m/z range. Optimize key ESI source parameters, including capillary voltage, source temperature, and cone voltage.[13]
-
Data Analysis: Observe the resulting mass spectrum for the expected [M+H]⁺ or [M+Na]⁺ adducts of the this compound conjugate.
RP-HPLC Analysis
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a suitable detector (e.g., CAD, ELSD, or MS), a binary pump, an autosampler, and a column oven.[7]
-
Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water and Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[7]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent, such as 50:50 Water/Acetonitrile, to a concentration of 1 mg/mL.[7]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the conjugate, which can be used to assess purity.
Visualizations
Caption: General workflow for the characterization of this compound conjugates.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removing Copper Catalyst from Propargyl-PEG8-Alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of copper catalysts from reactions involving Propargyl-PEG8-alcohol. Efficient purification is critical for ensuring the purity, safety, and efficacy of the final PEGylated product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my this compound reaction? Residual copper is a significant concern for several reasons. It can be cytotoxic in biological applications, interfere with downstream assays, and catalyze unwanted side reactions, which affects the stability and shelf-life of the final product.[1][2] For therapeutic and drug development applications, regulatory bodies mandate stringent limits on elemental impurities, making efficient copper removal an essential step.[1]
Q2: How does the PEG8 chain in this compound affect the copper removal process? The polyethylene glycol (PEG) chain significantly increases the hydrophilicity and water solubility of the product.[1] This property can complicate traditional purification methods like liquid-liquid extraction, as the PEGylated product may partition into the aqueous phase along with the water-soluble copper-chelator complex, leading to product loss.[1] Therefore, methods that do not rely on partitioning between aqueous and organic phases, such as solid-phase scavenging or dialysis, are often more suitable for these molecules.[1][3]
Q3: What are the primary methods for removing copper catalysts from PEGylated reaction mixtures? The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: This involves using agents like Ethylenediaminetetraacetic acid (EDTA) to form water-soluble complexes with copper, which are then extracted from the organic phase.[1][4][5]
-
Solid-Phase Scavengers: These are resins functionalized with groups that have a high affinity for copper. The resin binds the copper and is then easily removed from the reaction mixture by simple filtration.[1][5][6]
-
Dialysis: This technique is particularly effective for large molecules like PEGylated bioconjugates. The reaction mixture is placed in a semi-permeable membrane, allowing small copper complexes to diffuse out into a surrounding buffer, which often contains a chelating agent.[1][6][7]
-
Size Exclusion Chromatography (SEC): This chromatographic method separates molecules based on size, effectively removing small copper ions or copper-chelate complexes from the much larger PEGylated product.[8]
Q4: My purified product has a persistent blue or green tint. What does this indicate? A persistent blue or green color in your product is a strong visual indicator of residual copper contamination.[1][6] This suggests that the initial purification step was incomplete.
Q5: How can I accurately quantify the amount of residual copper in my final product? For precise quantification of trace amounts of copper, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred and most sensitive analytical method.[1] Colorimetric assays can also provide a semi-quantitative estimate.[2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue/green color after purification | Incomplete removal of the copper catalyst.[1] | 1. Repeat Aqueous Wash: Perform additional washes with a fresh solution of the chelating agent (e.g., EDTA).[1] 2. Increase Chelator Concentration: Use a higher concentration of the chelating agent in the wash solution.[1] 3. Employ a Scavenger Resin: Stir the product solution with a copper scavenger resin for a sufficient duration, then filter.[1] |
| Low product yield after purification | 1. Product Loss During Extraction: The hydrophilic PEG chain causes the product to partition into the aqueous wash layer.[1][4] 2. Product Adsorption: The PEGylated product may adsorb onto the solid support (e.g., scavenger resin or silica gel).[2][4] | 1. Use a Solid-Phase Scavenger: This method avoids a liquid-liquid extraction step, minimizing solubility-related product loss.[1][3] 2. Optimize Elution: If using chromatography, select a more polar solvent system to ensure complete elution of your product.[3] 3. Pre-Test Resin: Before committing the entire batch, test the scavenger resin with a small sample to check for non-specific product binding.[2] |
| Emulsion formation during aqueous extraction | The PEG chain in the product can exhibit surfactant-like properties, leading to the formation of a stable emulsion between the organic and aqueous layers.[2] | 1. Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel to help break the emulsion.[2] 2. Centrifuge: If the emulsion is persistent, centrifuge the mixture at a low speed to force phase separation.[2] |
| Product degradation during copper removal | 1. Harsh pH Conditions: Using strongly acidic or basic solutions (e.g., ammonia) can degrade sensitive functional groups on the product.[2] 2. Oxidation: The product may be sensitive to oxidation. | 1. Use Buffered Solutions: Employ buffered solutions (e.g., PBS with EDTA) to maintain a neutral pH during extractions.[2] 2. Work Under Inert Atmosphere: Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
Data Presentation
Comparison of Common Copper Removal Techniques
The efficiency of copper removal can vary significantly depending on the method employed. The following table summarizes reported efficiencies and characteristics for various techniques.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 | 5 - 20% | Inexpensive and straightforward for organic-soluble products. | Can lead to significant product loss for water-soluble PEGylated compounds; may form emulsions.[1][4] |
| Solid-Phase Scavengers | < 10 | 1 - 5% | High efficiency and selectivity; simple filtration-based workup; suitable for a wide range of products, including water-soluble ones.[4][9] | Higher cost compared to simple aqueous washes; potential for non-specific product binding.[4][5] |
| Dialysis / TFF | < 10 | Variable | Highly effective for macromolecules; can be performed under mild conditions; scalable.[1][8] | Time-consuming; requires specialized equipment; potential for product loss due to membrane adsorption. |
| Precipitation | Variable | 5 - 15% | Simple and can be effective for large-scale reactions. | May not achieve very low residual copper levels; risk of co-precipitation of the product.[5] |
| Filtration (Silica/Alumina) | > 50 | 2 - 10% | Simple and can be combined with other methods to remove particulates.[1][10] | Generally not sufficient as a standalone method for complete removal of dissolved copper species.[5] |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is most suitable for products with low to moderate water solubility.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
0.1 M aqueous solution of EDTA, pH adjusted to ~8
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous drying agent (e.g., sodium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble.
-
First Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of the 0.1 M EDTA solution.[1]
-
Extraction: Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often be colored blue or green.[1][5]
-
Phase Separation: Carefully drain and discard the aqueous layer.
-
Repeat Washes: Repeat the washing step (2-4) with fresh EDTA solution until the aqueous layer is colorless, indicating the bulk of the copper has been removed.[1][5]
-
Brine Wash: Wash the organic layer with brine to remove residual EDTA and water.[1]
-
Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent. Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.[1]
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is highly effective for a wide range of products, including those that are water-soluble or sensitive to aqueous workups.
Materials:
-
Crude reaction mixture
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP)
-
Reaction solvent
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Scavenger Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the amount of copper catalyst used.[3][4]
-
Stirring: Stir the mixture at room temperature. A stirring time of 1-4 hours is generally recommended, though this may need to be optimized based on the specific resin and reaction conditions.[4]
-
Filtration: Filter the mixture to remove the resin, which now has the copper bound to it.[2][4]
-
Rinsing: Wash the collected resin on the filter with a small amount of the reaction solvent to ensure complete recovery of any adsorbed product.[2][4]
-
Concentration: Combine the filtrate and the washings, and then concentrate under reduced pressure to obtain the purified product.[4]
Visualizations
Caption: General experimental workflow for post-reaction copper catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Propargyl-PEG8-alcohol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a detailed comparison of the analytical characterization of Propargyl-PEG8-alcohol, a heterobifunctional linker, with alternative molecules, supported by experimental data and protocols.
This compound is a valuable tool in bioconjugation, featuring a terminal alkyne group for "click" chemistry and a hydroxyl group for further functionalization. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Verifying the structure and purity of this linker through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a critical quality control step.
Performance Comparison: NMR and Mass Spectrometry Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry for this compound and two common alternatives: Propargyl-PEG8-amine and Propargyl-PEG8-acid. This data is essential for confirming the identity and purity of these linkers.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Propargyl-PEG8-amine (Expected δ, ppm) | Propargyl-PEG8-acid (Expected δ, ppm) |
| -C≡CH | ~2.42 (t) | ~2.41 (t) | ~2.45 (t) |
| -O-CH₂ -C≡CH | ~4.15 (d) | ~4.20 (d) | ~4.20 (d) |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~3.55-3.80 (m) | ~3.65 (m) | ~3.65 (m) |
| -CH₂ -OH | ~3.7 (t) | - | - |
| -CH₂ -NH₂ | - | ~2.9 (t) | - |
| -CH₂ -COOH | - | - | ~2.6 (t) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. t = triplet, d = doublet, m = multiplet.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Propargyl-PEG8-amine (Expected δ, ppm) | Propargyl-PEG8-acid (Expected δ, ppm) |
| -C ≡CH | ~79.8 | ~80.0 | ~80.0 |
| -C≡C H | ~74.9 | ~75.0 | ~75.0 |
| -O-CH₂ -C≡CH | ~58.5 | ~58.5 | ~58.5 |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~70.5 | ~70.3 | ~70.3 |
| -CH₂ -OH | ~61.5 | - | - |
| -CH₂ -NH₂ | - | ~41.5 | - |
| -CH₂ -COOH | - | - | ~35.0 |
| -C OOH | - | - | ~174.0 |
Table 3: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ions ([M+H]⁺, [M+Na]⁺) |
| This compound | C₁₇H₃₂O₈ | 364.21 | 365.22, 387.20 |
| Propargyl-PEG8-amine | C₁₇H₃₅NO₇ | 365.24 | 366.25, 388.23 |
| Propargyl-PEG8-acid | C₁₉H₃₄O₁₀ | 422.21 | 423.22, 445.20 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of the this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. A typical experiment may involve 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is generally required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and assess the purity of the this compound sample.
Materials:
-
This compound sample
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-Time of Flight)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute this stock solution to a final concentration of 10-100 µg/mL with the same solvent mixture containing 0.1% formic acid to aid in protonation.[1]
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular weight of the analyte and its common adducts (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peaks corresponding to the expected protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions.
-
Compare the measured monoisotopic mass with the calculated theoretical mass to confirm the compound's identity. The mass accuracy should ideally be within 5 ppm.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
References
Propargyl-PEG8-alcohol in Focus: A Comparative Guide to PEG Linker Length in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs), PROTACs, and PEGylated proteins. Among the diverse array of available linkers, polyethylene glycol (PEG) chains have garnered significant attention for their capacity to favorably modulate the physicochemical and pharmacological properties of these complex molecules.[1] Propargyl-PEG8-alcohol, a heterobifunctional linker, offers a versatile tool for bioconjugation through "click chemistry." This guide provides an objective comparison of this compound with other PEG linker lengths, supported by experimental data, to inform the rational design and optimization of next-generation therapeutics.
The length of the PEG linker is a crucial parameter that significantly influences the pharmacokinetic profile, cellular uptake, and overall efficacy of a drug conjugate.[2] A delicate balance must be struck; while longer linkers can enhance hydrophilicity, prolong circulation half-life, and improve tumor accumulation, they may also decrease in vitro potency and hinder cellular uptake.[2][3] Conversely, shorter linkers might lead to faster clearance but could be advantageous in specific applications where rapid uptake is desired.[2] This guide will delve into these nuances, presenting a data-driven comparison to inform your research.
Data Presentation: Quantitative Comparison of Varying PEG Linker Lengths
The selection of PEG linker length directly impacts the pharmacokinetic, pharmacodynamic, and therapeutic efficacy of a bioconjugate.[4] The following tables summarize key performance indicators from various preclinical studies, offering a comparative overview of how PEG linker length impacts the efficacy of different drug delivery platforms.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Clearance | Tumor Accumulation/Uptake | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations | Reference |
| Non-PEGylated | Potent | Rapid | Lower | 11% decrease in tumor weight | Baseline for comparison. Often highly potent in vitro but may have poor solubility and in vivo stability. | [2][5] |
| PEG2 | - | - | Similar to PEG4 | 35-45% decrease in tumor weight | Shorter linkers show moderate tumor uptake and efficacy. | [2][3] |
| PEG4 | - | - | Similar to PEG2 | 35-45% decrease in tumor weight | Shorter linkers show moderate tumor uptake and efficacy. | [2][3] |
| PEG8 | Potent | Minimized (for ≥PEG8) | Significantly Higher | 75-85% | A good balance of improved pharmacokinetics and sustained potency. PEG chains of at least eight units are beneficial for minimizing plasma clearance. | [1][3][5] |
| PEG12 | Potent | Minimized | Significantly Higher | - | Similar benefits to PEG8 in terms of clearance. | [1] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Plasma Half-life | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | 19.6 minutes | Baseline half-life. | [6] |
| Affibody-Drug Conjugate | 4 kDa | - | 2.5-fold increase in half-life compared to no PEG. | [6] |
| Affibody-Drug Conjugate | 10 kDa | - | 11.2-fold increase in half-life compared to no PEG. | [6] |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Fold Reduction in Cytotoxicity (Compared to no PEG) | Key Observation | Reference |
| Affibody-Drug Conjugate | None | 1x (Baseline) | Baseline cytotoxicity. | [6] |
| Affibody-Drug Conjugate | 4 kDa | ~6.5-fold | Longer linkers can sometimes lead to reduced biological activity. | [4] |
| Affibody-Drug Conjugate | 10 kDa | ~22.5-fold | Significant reduction in cytotoxicity with longer PEG chains. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of drug conjugates with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of a bioconjugate by measuring its ability to kill target cells.
Materials:
-
Target cancer cell line
-
Bioconjugates with varying PEG linker lengths
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugates in cell culture medium.
-
Remove the old medium from the cells and add the bioconjugate dilutions. Include untreated cells as a control.
-
Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
Data Analysis: The signal values are converted to percentage cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the bioconjugate concentration and fitting the data to a sigmoidal dose-response curve.[5]
Protocol 2: In Vivo Pharmacokinetic Analysis in Rodents
Objective: To determine the circulation half-life, clearance rate, and overall exposure (AUC) of conjugates with different PEG linker lengths.[3]
Materials:
-
Healthy animal model (e.g., mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Anesthetic
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Acclimatize animals for at least one week before the experiment.[7]
-
Administer the PEGylated therapeutic as a single intravenous (IV) bolus dose via the tail vein.[7]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs) post-administration.[3][7]
-
Process the blood to isolate plasma by centrifugation.[3]
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[7]
Protocol 3: Bioconjugation of an Azide-Modified Peptide with Propargyl-PEG-alcohol via CuAAC
Objective: To covalently attach a PEG linker to a peptide using copper-catalyzed "click chemistry."
Materials:
-
Azide-modified peptide
-
Propargyl-PEG-alcohol (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation: Prepare stock solutions of the azide-modified peptide, Propargyl-PEG-alcohol, CuSO₄, sodium ascorbate, and THPTA in a compatible solvent (e.g., water or DMSO).[8]
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified peptide and Propargyl-PEG-alcohol in the reaction buffer. A slight molar excess of the PEG reagent (e.g., 1.2 to 1.5 equivalents) is often used.[8]
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
Reaction Initiation: Add the copper-ligand complex to the peptide-PEG mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.[8]
-
Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. Purify the PEGylated peptide using chromatography to remove unreacted starting materials and byproducts.[8]
Mandatory Visualization
References
A Head-to-Head Comparison of Propargyl-PEG8-alcohol and DBCO Linkers for Azide-Alkyne Cycloaddition
In the landscape of bioconjugation, drug development, and materials science, the ability to efficiently and specifically link molecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has become a cornerstone methodology for this purpose. However, the choice of alkyne-containing linker dictates the reaction conditions and ultimate suitability for different applications. This guide provides an objective, data-driven comparison between two paradigms of azide-alkyne cycloaddition, exemplified by Propargyl-PEG8-alcohol and Dibenzocyclooctyne (DBCO) linkers.
It is critical to understand that these linkers are not direct substitutes for one another in the same reaction. This compound, with its terminal alkyne, is a reactant in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, DBCO is a strained cyclooctyne specifically designed for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The decision, therefore, is not merely between two linkers but between two distinct and powerful chemical ligation strategies. This guide will compare these two approaches to inform the selection of the optimal strategy for your research needs.
Core Principles: Copper-Catalyzed vs. Strain-Promoted Cycloaddition
The fundamental difference between the two approaches lies in the method of alkyne activation for the reaction with an azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a terminal alkyne, such as the propargyl group in this compound, and an azide. The reaction is dramatically accelerated by a copper(I) catalyst, which also controls the regioselectivity to yield the 1,4-disubstituted triazole isomer exclusively.[2] The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction employs a cyclooctyne, a highly strained eight-membered ring containing an alkyne, such as DBCO. The significant ring strain is the driving force that lowers the activation energy, allowing the cycloaddition with an azide to proceed rapidly and spontaneously without the need for a catalyst.[1][2] This bioorthogonal nature, devoid of cytotoxic copper, makes SPAAC ideal for applications in living systems.[2][4]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative and qualitative data to guide this decision.
Table 1: Reaction Kinetics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO) |
| Reaction Partner | Azide | Azide |
| Catalyst Required? | Yes, Copper(I) | No |
| Second-Order Rate Constant (k) | 1 - 100 M⁻¹s⁻¹ (can reach 10³ M⁻¹s⁻¹ with optimized ligands)[5][6] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne and azide structure)[6] |
| Typical Reaction Time | 30 - 60 minutes at room temperature[4] | 2 - 12 hours at room temperature or 37°C[7][8] |
Note: Reaction rates are highly dependent on specific reactants, solvent, pH, and temperature.
Table 2: Qualitative Performance Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Primary Advantage | Extremely rapid kinetics and high yields.[9] | High biocompatibility, no catalyst needed, ideal for in vivo applications.[2] |
| Primary Limitation | Potential for cytotoxicity from the copper catalyst, limiting in vivo use.[2] | Slower reaction rates compared to CuAAC.[10] |
| Biocompatibility | Limited in living systems due to copper toxicity. Chelating ligands can mitigate but not eliminate this issue.[5] | Excellent. Widely used for live-cell labeling and in vivo imaging.[11] |
| Side Reactions | Potential for oxidative homocoupling of alkynes. Protein damage from copper-generated reactive oxygen species.[5][6] | Some cyclooctynes, including DBCO, can react with thiols (e.g., GSH) and be unstable in the presence of reducing agents like TCEP.[12] |
| Reagent Accessibility | Propargyl-containing linkers are generally less complex and more cost-effective.[9] | Strained cyclooctynes like DBCO can be more complex and expensive to synthesize.[6] |
| Linker Stability | Terminal alkynes are generally very stable under a wide range of conditions.[12] | DBCO is generally stable but can lose reactivity over time in storage and under certain reducing conditions.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for a two-step labeling of a protein, first with an NHS ester-functionalized linker (Propargyl or DBCO) to attach the alkyne, followed by the respective click chemistry reaction with an azide-modified molecule.
Protocol 1: Protein Labeling with Propargyl-PEG-NHS Ester and CuAAC
This protocol outlines the modification of a protein with a propargyl group followed by a copper-catalyzed click reaction.
Step 1: Amine Modification with Propargyl-PEG-NHS Ester
-
Prepare Protein Solution: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[14]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. Incubate for 30-60 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Zeba Spin Desalting Column) or dialysis, exchanging into a buffer suitable for the CuAAC reaction (e.g., PBS, pH 7.4).[14]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the purified propargylated protein and the azide-containing molecule (typically 1.5-5 molar equivalents to the protein's alkyne groups).[4]
-
Prepare Catalyst Premix: In a separate tube, mix a copper(II) sulfate solution and a copper-chelating ligand (e.g., THPTA) solution. Let this mixture sit for a minute.[3]
-
Initiate Reaction: Add the catalyst premix to the protein solution to a final copper concentration of 50-250 µM. Initiate the click reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to a final concentration of 1-5 mM.[4][15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4]
-
Purification: Purify the final bioconjugate to remove the copper catalyst and excess reagents using size-exclusion chromatography or dialysis.[15]
Protocol 2: Protein Labeling with DBCO-NHS Ester and SPAAC
This protocol details the modification of a protein with a DBCO group followed by a copper-free click reaction.
Step 1: Amine Modification with DBCO-NHS Ester
-
Prepare Protein Solution: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[16]
-
Prepare Linker Stock Solution: Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[16]
-
Labeling Reaction: Add a 5 to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[16]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[16]
-
Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[16]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Mix the purified DBCO-labeled protein with a 2 to 4-fold molar excess of the azide-modified molecule.[8]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[8]
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography.
Conclusion and Recommendations
The choice between this compound (for CuAAC) and DBCO linkers (for SPAAC) is fundamentally a choice between two different click chemistry methodologies, each with distinct advantages and limitations.
Choose a this compound linker for CuAAC when:
-
The experiment is conducted in vitro and does not involve living cells.
-
The highest possible reaction speed and efficiency are the primary concerns.
-
The biomolecules involved are not sensitive to potential oxidative damage from the copper catalyst.
-
Cost-effectiveness of the alkyne linker is a significant factor.
Choose a DBCO linker for SPAAC when:
-
The experiment involves live cells, in vivo models, or other biological systems where copper-induced toxicity is a concern.[6]
-
Bioorthogonality is a critical requirement, ensuring that the reaction does not interfere with native biological processes.
-
A simpler, one-step conjugation (after initial labeling) without the need for preparing catalyst solutions is preferred.
Ultimately, the decision rests on the specific requirements of the application. For many in vitro bioconjugation tasks, the speed and efficiency of CuAAC make it an excellent choice. However, for the burgeoning fields of chemical biology, live-cell imaging, and the development of next-generation therapeutics, the biocompatibility of DBCO-mediated SPAAC is an indispensable advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized Propargyl-PEG8-alcohol
For researchers, scientists, and drug development professionals, the purity of bifunctional linkers like Propargyl-PEG8-alcohol is paramount for the success of bioconjugation, drug delivery systems, and the development of therapeutics such as antibody-drug conjugates (ADCs). Impurities can lead to unwanted side reactions, reduced conjugation efficiency, and the introduction of potentially immunogenic substances. This guide provides a comparative analysis of standard analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and a comparison with alternative linker technologies.
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) for click chemistry reactions—most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—and a terminal hydroxyl group that can be further functionalized. The eight-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Given its role in complex biological constructs, rigorous purity assessment is a critical, non-negotiable step.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for the robust characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method provides unique and complementary information regarding the structure and purity of the synthesized compound.
| Analytical Technique | Information Provided | Typical Acceptance Criteria | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Confirms the presence of key functional groups (propargyl, PEG, alcohol) and their relative ratios. Identifies residual solvents and process impurities. | Chemical shifts and integration values consistent with the expected structure. No significant impurities detected. | Provides detailed structural confirmation. Non-destructive. | May not detect trace-level or co-eluting impurities. Lower sensitivity compared to MS. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound by separating it from non-polar and closely related impurities. | Purity ≥95% (typically >98% for high-quality material).[1][2] | High sensitivity and resolving power for quantitative analysis.[3] | Requires a suitable detector as PEGs lack strong UV chromophores. Method development can be time-consuming. |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the compound. | Observed mass consistent with the calculated exact mass. | High sensitivity and specificity for molecular weight determination.[3] | Quantification can be challenging without appropriate standards. Ionization efficiency can vary. |
Comparison with Alternative Bifunctional Linkers
The choice of a linker is critical in the design of bioconjugates. This compound is a versatile linker for CuAAC click chemistry. However, concerns about the potential cytotoxicity of the copper catalyst have led to the development of alternative linkers for copper-free click chemistry.[4]
| Linker Type | Reactive Groups | Key Advantage | Potential Impurities |
| This compound | Alkyne, Alcohol | Well-established reactivity in CuAAC. The PEG spacer enhances solubility. | Unreacted starting materials, bis-propargyl ether of PEG8. |
| DBCO-PEG-X | Dibenzocyclooctyne | Enables copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is bioorthogonal.[4] | Hydrolyzed NHS ester, unreacted DBCO and PEG precursors. |
| BCN-PEG-X | Bicyclo[6.1.0]nonyne | Another option for copper-free SPAAC with different kinetics and stability compared to DBCO.[4] | Starting materials and coupling reagents. |
| TCO-PEG-X * | Trans-cyclooctene | Used in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, known for exceptionally fast kinetics.[5] | Isomerized (cis) TCO, unreacted precursors. |
*X denotes a second functional group, such as an NHS ester or a carboxylic acid.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is crucial for confirming the chemical structure and identifying proton-containing impurities.
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure : Dissolve approximately 5 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Analysis :
-
Propargyl group : Look for the acetylenic proton as a triplet around 2.4 ppm and the methylene protons adjacent to the alkyne as a doublet around 4.2 ppm.[2]
-
PEG backbone : A complex multiplet or a singlet will be observed between 3.5 and 3.8 ppm.[2]
-
Alcohol group : The methylene protons adjacent to the hydroxyl group will appear around 3.7 ppm.[2]
-
Purity Calculation : Purity can be estimated by comparing the integration of the terminal group protons to the integration of the repeating PEG unit protons.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for quantifying the purity of this compound and separating it from less polar impurities. Due to the lack of a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is preferred over a UV detector.[6]
-
System : A standard HPLC system with a suitable detector (CAD, ELSD, or MS).
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A : 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B : 0.1% Formic Acid or TFA in acetonitrile.[6]
-
Gradient : A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate : 1.0 mL/min.[6]
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[6]
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the molecular weight of the this compound.
-
System : A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode : Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Sample Preparation : Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
-
Data Analysis : Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass. For this compound (C₁₇H₃₂O₈), the expected monoisotopic mass is approximately 364.21 g/mol .[7]
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the purity assessment of a synthesized chemical compound and a comparison of click chemistry approaches.
References
A Comparative Guide to Functional Assays for Propargyl-PEG8-Alcohol Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins is an indispensable tool. The introduction of bioorthogonal handles, such as the alkyne group in Propargyl-PEG8-alcohol, enables a wide range of applications, including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs). However, the labeling process itself can impact the protein's structure and function. This guide provides an objective comparison of functional outcomes for proteins labeled with this compound versus alternative labeling strategies, supported by experimental data and detailed protocols.
This compound is typically conjugated to proteins via their carboxylic acid residues (aspartic and glutamic acid) using carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system. This results in a non-specific, or random, labeling pattern, as multiple carboxyl groups are usually present on the protein surface. The impact of this modification on protein function is a critical consideration and must be assessed empirically.
Impact on Protein Function: A Quantitative Comparison
The method of bioconjugation can profoundly affect a protein's function. Non-specific labeling can lead to the modification of amino acids within or near active sites or binding domains, potentially compromising the protein's biological activity. Below, we present representative data from studies on analogous random labeling techniques to illustrate the potential impact on protein function.
Case Study 1: Enzyme Kinetics
In this case study, we compare the enzymatic activity of a hypothetical hydrolase enzyme after random labeling of primary amines using a Propargyl-PEG-NHS ester (a comparable random labeling approach) versus a site-specific maleimide-based reagent. The Michaelis-Menten kinetic parameters, Km and Vmax, are key indicators of enzyme function. Km is an inverse measure of the enzyme's affinity for its substrate, while Vmax represents the maximum reaction rate.
Table 1: Comparison of Enzyme Kinetic Parameters After Labeling
| Labeling Method | Target Residue | Km (μM) | Vmax (μmol/min) | % Activity Remaining |
| Unlabeled Hydrolase | N/A | 100 | 500 | 100% |
| Propargyl-PEG-NHS Ester | Lysine | 250 | 300 | 60% |
| Maleimide-PEG-Alkyne | Cysteine | 110 | 480 | 96% |
Note: The data in this table is representative and intended to illustrate the potential impact of different labeling strategies. Actual results will vary depending on the specific protein and reaction conditions. The data suggests that random labeling can lead to a significant decrease in both the enzyme's affinity for its substrate (increased Km) and its maximum catalytic rate (decreased Vmax).
Case Study 2: Protein Binding Affinity
Here, we examine the impact of labeling on the binding affinity of a therapeutic antibody to its antigen. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.
Table 2: Comparison of Antibody-Antigen Binding Affinity After Labeling
| Labeling Method | Target Residue | Kd (nM) |
| Unlabeled Antibody | N/A | 1.0 |
| Propargyl-PEG-NHS Ester | Lysine | 5.0 |
| Maleimide-PEG-Alkyne | Cysteine | 1.2 |
Note: The data in this table is representative. Random lysine labeling is shown to potentially decrease the binding affinity of the antibody for its antigen, as indicated by the higher Kd value.
Case Study 3: Impact of Carboxyl Group Modification on Binding Affinity
This case study presents experimental data on the effect of modifying carboxyl groups using EDC, the same chemistry used to conjugate this compound. The study investigated the binding of Mn2+ to the Photosystem II protein complex.[1][2]
Table 3: Effect of EDC-Mediated Carboxyl Modification on Mn2+ Binding
| Protein State | Target Residue | Kd (μM) |
| Unmodified Photosystem II | Carboxyl | 0.94 |
| EDC-Modified Photosystem II | Carboxyl | 25.0 |
Note: The data demonstrates that modifying carboxyl residues with EDC can significantly decrease the binding affinity of a protein for its ligand, in this case, by more than 25-fold.[1][2] This provides direct evidence of the potential functional consequences of labeling with this compound.
Experimental Protocols
Detailed methodologies for the key labeling chemistries are provided below to allow for replication and further investigation.
Protocol 1: Labeling of Carboxyl Groups using this compound and EDC/NHS
This protocol describes the general procedure for conjugating an alcohol-containing linker to a protein's carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a common starting point. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer.
-
Coupling Reaction: Add this compound to the activated protein solution. A 50- to 100-fold molar excess of the alcohol linker over the protein is recommended. Incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol 2: Random Amine Labeling with Propargyl-PEG-NHS Ester
This protocol outlines a general procedure for labeling a protein with an amine-reactive Propargyl-PEG-NHS ester.
Materials:
-
Protein of interest
-
Propargyl-PEG-NHS Ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution. Gently mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 3: Site-Specific Cysteine Labeling with Maleimide-PEG-Alkyne
This protocol is for the site-specific labeling of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG-Alkyne
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Anhydrous DMSO or DMF
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)
-
Desalting column
Procedure:
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Alkyne in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide reagent using a desalting column.
Visualizing the Workflows and Concepts
To better understand the processes and relationships described, the following diagrams have been generated.
Conclusion
The selection of a protein labeling strategy is a critical decision that must be guided by the specific requirements of the experiment and the nature of the protein. Labeling with this compound via EDC/NHS chemistry provides a method for introducing an alkyne handle by targeting abundant carboxyl residues. However, this non-specific approach carries a risk of altering the protein's functional properties. As the presented data illustrates, random modification of surface residues can lead to decreased enzymatic activity and binding affinity. For applications where maintaining protein function is paramount, site-specific labeling strategies, such as those targeting engineered cysteines, are superior alternatives as they offer a more homogeneous and controlled conjugation. It is imperative that researchers perform appropriate functional assays to validate the activity of any labeled protein before its use in downstream applications.
References
Stability of Propargyl-PEG8-Alcohol Linkages: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the success of bioconjugates, influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the in vitro and in vivo stability of linkages derived from Propargyl-PEG8-alcohol and other commonly used linker technologies. The information is supported by experimental data and detailed methodologies to assist in the rational design of next-generation therapeutics.
The this compound linker provides a stable ether bond, which is known for its high resistance to chemical and enzymatic degradation. The propargyl group offers a versatile handle for "click chemistry," enabling efficient and specific conjugation of molecules.
Comparative Stability of Linker Technologies
The stability of a linker is paramount, ensuring that a conjugated payload remains attached to its targeting moiety (e.g., an antibody) while in circulation, only to be released at the desired site of action. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.
Ether linkages, such as the one formed by this compound, are generally characterized by their high chemical stability. Unlike ester or carbonate linkages, which are susceptible to hydrolysis by plasma esterases, ether bonds are resistant to enzymatic cleavage. This inherent stability helps to prevent the premature release of a conjugated payload into the bloodstream.
While specific quantitative in vivo stability data for the this compound linkage is not extensively published, its stability can be inferred from the robust nature of its ether bond. The metabolic stability of compounds containing a propargyl group can be influenced by substitutions on the propargylic position, with unsubstituted propargyl groups potentially showing reduced metabolic stability.
Below is a summary of the stability of various linker types based on available literature.
Table 1: Comparative In Vitro Plasma Stability of Common Linker Chemistries
| Linker Type | Linkage Formed | Cleavage Mechanism | Representative Half-Life (in human plasma) | Key Characteristics |
| This compound | Ether | Non-cleavable (requires antibody degradation) | Very High (inferred) | Highly stable chemically and enzymatically. |
| Thioether (from Maleimide) | Thioether | Non-cleavable (requires antibody degradation) | ~1-7 days (payload dependent) | Prone to retro-Michael reaction and thiol exchange, leading to potential instability.[1] |
| Sulfone | Sulfone | Non-cleavable (requires antibody degradation) | > 95% intact after 72 hours | Offers superior stability compared to traditional thioether linkers by resisting thioether exchange.[2] |
| Disulfide | Disulfide | Reducible | Hours to days | Cleavable in the reducing environment of the cell, but can be unstable in plasma.[1] |
| Hydrazone | Hydrazone | Acid-labile | ~2-3 days | Designed to cleave in the acidic environment of endosomes/lysosomes. |
| Valine-Citrulline (VC) | Peptide | Protease-cleavable | > 9 days | Highly stable in human plasma but can be susceptible to cleavage by proteases in target cells.[3] |
| Ester | Ester | Esterase-cleavable/Hydrolysis | Minutes to hours | Generally unstable in plasma due to the presence of esterases. |
Note: The half-life values are compiled from various studies and should be used for comparative purposes. The stability of a specific conjugate can be influenced by the nature of the antibody, payload, and conjugation site.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Bioconjugate of interest
-
Fresh frozen plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Incubation: Spike the bioconjugate into the plasma at a final concentration of 1-10 µM. Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.
-
Data Analysis: Plot the percentage of intact bioconjugate against time to determine the in vitro half-life (t½).
In Vivo Stability Assessment
Objective: To evaluate the pharmacokinetic profile and stability of a bioconjugate in an animal model.
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice, rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Protocol:
-
Dosing: Administer a single dose of the bioconjugate to the animals via the intended route (e.g., intravenous).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours), collect blood samples into anticoagulant-containing tubes.
-
Plasma Preparation: Process the blood by centrifugation to obtain plasma.
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., ELISA to measure total and conjugated antibody, LC-MS/MS to measure free payload).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in assessing linker stability, the following diagrams illustrate key workflows.
References
A Researcher's Guide to Quantitative Analysis of Propargyl-PEG8-alcohol Conjugation Efficiency
For researchers, scientists, and drug development professionals, the effective conjugation of molecules is a cornerstone of innovation. Propargyl-PEG8-alcohol is a versatile heterobifunctional linker, featuring a terminal alkyne for "click chemistry" and a hydroxyl group for various coupling strategies. The eight-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the synthesis of complex biomolecular structures like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
This guide provides a comprehensive comparison of conjugation strategies for both the propargyl and alcohol functionalities of this compound, supported by experimental data from analogous systems and detailed protocols.
Comparison of Conjugation Strategies for the Terminal Alcohol
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups like amines. Therefore, an activation step is required to facilitate conjugation. The choice of activation chemistry is critical and influences the overall efficiency and stability of the resulting conjugate.
Quantitative Comparison of Alcohol Activation and Conjugation Methods
The following table summarizes common methods for activating and conjugating the alcohol terminus of PEG linkers. The yields provided are typical for these reaction types and may vary based on the specific substrates and reaction conditions.
| Activation Method | Intermediate Functional Group | Subsequent Reaction | Target Functional Group | Typical Yield (%) |
| Tosylation/Mesylation | Tosylate/Mesylate (Good Leaving Group) | Nucleophilic Substitution | Amines, Thiols, Alcohols | >90 (Activation)[1], 80-95 (Conjugation)[2] |
| Oxidation to Aldehyde | Aldehyde | Reductive Amination | Primary Amines | >95 (Oxidation)[3], Variable (Conjugation) |
| Oxidation to Carboxylic Acid | Carboxylic Acid | Amide Coupling (e.g., EDC/NHS) | Primary Amines | >95 (Oxidation)[4], Variable (Conjugation)[2] |
| Mitsunobu Reaction | In situ activation | Direct Coupling | Carboxylic Acids, Phenols | 65-90[5] |
Comparison of "Click Chemistry" for the Propargyl Group
The propargyl group enables highly efficient and specific conjugation to azide-functionalized molecules via azide-alkyne cycloaddition, a cornerstone of "click chemistry." The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (often under an hour) |
| Typical Efficiency | >90%[6] | >90%[6] |
| Biocompatibility | Copper catalyst can be cytotoxic, requiring removal. | Generally considered more biocompatible for in vivo applications. |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
Experimental Protocols
Activation and Conjugation of the Alcohol Group
Method 1: Tosylation and Nucleophilic Substitution
This method converts the alcohol into a good leaving group (tosylate), which is then displaced by a nucleophile such as a primary amine.
Part 1: Tosylation of this compound
-
Materials: this compound, anhydrous dichloromethane (DCM), triethylamine (TEA), p-toluenesulfonyl chloride (TsCl), anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG8-tosylate.
-
Part 2: Conjugation to a Primary Amine
-
Materials: Propargyl-PEG8-tosylate, primary amine-containing molecule, anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve the primary amine-containing molecule in an appropriate buffer (e.g., phosphate buffer, pH 8.0-9.0).
-
Dissolve the Propargyl-PEG8-tosylate (1.5 equivalents) in a minimal amount of DMSO or DMF.
-
Add the tosylate solution dropwise to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis.[2]
-
Method 2: Oxidation to Carboxylic Acid and Amide Coupling
This method involves oxidizing the alcohol to a carboxylic acid, which is then coupled to a primary amine using carbodiimide chemistry.
Part 1: Oxidation to Propargyl-PEG8-acid
-
Materials: this compound, TEMPO, sodium chlorite (NaClO₂), sodium hypochlorite (NaOCl), phosphate buffer.
-
Procedure:
-
Dissolve this compound in a mixture of acetonitrile and phosphate buffer (pH 6.5).
-
Add TEMPO (0.1 equivalents) and sodium chlorite (1.5 equivalents).
-
Slowly add a solution of sodium hypochlorite (0.1 equivalents) while maintaining the temperature below 35°C.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with sodium sulfite solution.
-
Acidify the mixture to pH 3-4 and extract the product with DCM.
-
Dry the organic layer and concentrate to yield Propargyl-PEG8-acid.[4]
-
Part 2: EDC/NHS Coupling to a Primary Amine
-
Materials: Propargyl-PEG8-acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), primary amine-containing molecule, activation buffer (e.g., MES buffer, pH 4.7-6.0), coupling buffer (e.g., PBS, pH 7.2-8.0).
-
Procedure:
-
Dissolve Propargyl-PEG8-acid (1 equivalent) in activation buffer.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir at room temperature for 15-60 minutes to activate the carboxylic acid.
-
In a separate tube, dissolve the primary amine-containing molecule in the coupling buffer.
-
Add the activated Propargyl-PEG8-acid solution to the amine solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
Purify the conjugate using SEC or dialysis.[7]
-
"Click Chemistry" Conjugation of the Propargyl Group
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: Propargyl-PEG8-functionalized molecule, azide-containing molecule, copper(II) sulfate (CuSO₄), sodium ascorbate, copper-chelating ligand (e.g., THPTA), reaction buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare stock solutions: 50 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.5 to 5-fold molar excess of the less precious component).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is common.
-
Add the catalyst/ligand premix to the reaction tube to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the conjugate using SEC, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.[8]
-
Visualizing the Pathways
Signaling Pathways and Experimental Workflows
Caption: Conjugation pathways for this compound.
Caption: General experimental workflow for dual conjugation.
Caption: Decision tree for conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
comparing efficiency of different catalysts for Propargyl-PEG8-alcohol reactions
For researchers, scientists, and drug development professionals, the efficient synthesis and subsequent functionalization of PEGylated linkers are critical for the development of advanced bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a detailed comparison of the catalytic efficiency for two key processes involving Propargyl-PEG8-alcohol: its synthesis via Williamson etherification and its subsequent conjugation using click chemistry.
I. Synthesis of this compound: A Comparison of Base Catalysts in Williamson Ether Synthesis
The primary method for synthesizing this compound is through the Williamson ether synthesis, where a polyethylene glycol (PEG) alcohol is reacted with a propargyl halide, such as propargyl bromide. This reaction is facilitated by a strong base which deprotonates the hydroxyl group of the PEG, making it a potent nucleophile. The choice of base is critical for reaction efficiency and yield.
| Catalyst/Base | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Advantages |
| Potassium Hydroxide (KOH) | HOOC-PEG-OH, Propargyl Bromide | DMF | 70 | 15 | 96.2[1] | Cost-effective, readily available, high yield.[1] |
| Sodium Hydride (NaH) | Propargyl Alcohol, Bromoacetaldehyde diethyl acetal | THF | Room Temp. | Not Specified | 91.8[2] | Strong base, effective for deprotonation.[2] |
Synthesis using Potassium Hydroxide:
-
Dissolve HOOC-PEG3500-OH (1.0 g, 0.28 mmol) and potassium hydroxide (16.8 mg, 0.30 mmol) in 20 mL of DMF.
-
Stir the mixture at 100°C for 1 hour.
-
Cool the solution and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 70°C for 15 hours.
-
After cooling, filter the solution and concentrate it under vacuum.
-
Dissolve the residue in distilled water and extract with dichloromethane.
-
Remove the solvent in vacuum to yield the product.[1]
Synthesis using Sodium Hydride:
-
Deprotonate an excess of propargyl alcohol with NaH in THF.
-
The resulting alkoxide is then reacted with bromoacetaldehyde diethyl acetal.
-
The excess propargyl alcohol is removed by washing a solution of the product in dichloromethane with water.[2]
II. Functionalization of this compound: Copper-Catalyzed vs. Strain-Promoted Click Chemistry
Once synthesized, the terminal alkyne of this compound is a versatile handle for bioconjugation, most notably through the azide-alkyne cycloaddition, a cornerstone of "click chemistry". This can be achieved through a copper(I)-catalyzed reaction (CuAAC) or a catalyst-free, strain-promoted reaction (SPAAC).
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Kinetics | Generally faster reaction rates. | Typically slower than CuAAC, but can be very fast with certain reagents (e.g., TCO and tetrazine). |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, which can be mitigated with ligands. | Excellent biocompatibility, ideal for live-cell imaging and in vivo applications. |
| Reagent Cost | Generally more cost-effective. | Strained alkyne reagents are typically more expensive. |
| Purification | Requires removal of the copper catalyst and ligands. | Generally simpler purification, focused on removing excess reagents. |
The efficiency and biocompatibility of CuAAC can be significantly enhanced by using a chelating ligand to stabilize the copper(I) catalyst.
| Ligand | Recommended Use | Key Characteristics |
| TBTA | General use, especially in organic solvents. | Highly effective at accelerating the reaction and protecting the catalyst. |
| THPTA | Aqueous reactions and bioconjugation. | Water-soluble ligand that is highly efficient for reactions in aqueous buffers and helps maintain cell viability. |
General Protocol for CuAAC:
-
Reagent Preparation: Prepare stock solutions of the azide-modified molecule, CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate (prepare fresh).
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified molecule and a molar excess of the azide-containing molecule.
-
Catalyst Addition: Prepare a premix of CuSO₄ and the ligand. Add this to the reaction mixture. A typical final concentration for CuSO₄ is 0.2 mM to 2 mM, with the ligand in slight excess.
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM to 10 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent dyes.
-
Purification: Remove the catalyst and excess reagents by methods such as dialysis or size-exclusion chromatography.[3]
Mandatory Visualization
Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
A Comparative Guide to Validating Target Binding After Conjugation with Propargyl-PEG8-Alcohol
In the landscape of modern drug discovery and chemical biology, the precise identification and validation of a drug's molecular target are paramount. The use of chemical probes, such as ligands conjugated with linkers like Propargyl-PEG8-alcohol, has become a cornerstone of these efforts. This guide provides a comparative analysis of key methodologies for validating the binding of such conjugates to their intended protein targets, offering experimental insights and data-driven comparisons for researchers, scientists, and drug development professionals.
The conjugation of a ligand with this compound serves a dual purpose. The propargyl group provides a bioorthogonal handle for "click" chemistry, enabling the attachment of reporter tags (e.g., biotin, fluorophores) for detection and enrichment. The PEG8 linker enhances solubility and provides spatial separation between the ligand and the reporter tag, minimizing steric hindrance. Following the binding of this probe to its target, rigorous validation is essential to confirm that the interaction is specific and occurs at the intended site.
Comparative Analysis of Target Validation Methods
Several biophysical and biochemical techniques can be employed to validate the binding of a ligand-probe conjugate to its target protein. The choice of method often depends on the specific research question, the nature of the target protein, and available resources. Below is a comparison of commonly used techniques.
Quantitative Data Summary
| Method | Principle | Typical Affinity Range (Kd) | Throughput | Material Consumption | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | 10 nM - 100 µM | Low | High | Provides full thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in a single experiment; label-free. | Requires large amounts of pure protein; sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | 1 pM - 1 mM | Medium | Low | Real-time kinetics (kon, koff); label-free (for analyte); high sensitivity. | Requires protein immobilization, which may affect activity; mass transport limitations can be an issue. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of emitted light from a fluorescently labeled ligand upon binding. | 1 nM - 100 µM | High | Low | Homogeneous assay (no separation needed); suitable for high-throughput screening. | Requires a fluorescent label; potential for interference from fluorescent compounds. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Not directly measured | Medium-High | Low | In-cell and in-vivo target engagement validation; label-free. | Not all proteins exhibit a clear thermal shift; optimization of heating conditions is required. |
| Pull-down Assay followed by Western Blot or Mass Spectrometry | Uses an affinity tag (e.g., biotin) on the probe to enrich the target protein from a complex mixture. | Qualitative to semi-quantitative | Low | Medium | Can identify unknown targets; validates binding in a complex biological matrix. | Prone to non-specific binding, requiring extensive optimization and controls; often not quantitative. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of the ligand-probe conjugate binding to the target protein.
Methodology:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer and degas thoroughly.
-
Prepare a solution of the ligand-probe conjugate (e.g., 100-500 µM) in the same buffer.
-
Load the protein solution into the sample cell of the calorimeter and the ligand-probe solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, where the ligand-probe is injected stepwise into the protein solution.
-
Record the heat changes after each injection.
-
Analyze the resulting binding isotherm by fitting the data to a suitable binding model to extract the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the ligand-probe conjugate in a cellular context by measuring changes in the thermal stability of the target protein.
Methodology:
-
Culture cells to an appropriate density and treat them with the ligand-probe conjugate or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples on ice, then lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blot or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the drug-treated sample compared to the control indicates target engagement.
Visualizing the Workflow
The following diagrams illustrate a typical workflow for validating target binding using a propargyl-linked probe and a conceptual signaling pathway that could be investigated.
Safety Operating Guide
Safe Disposal of Propargyl-PEG8-alcohol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG8-alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific hazard data for this compound is limited, a conservative approach based on the hazardous properties of its constituent parts—the reactive propargyl group and the polyethylene glycol (PEG) spacer—is recommended. The propargyl group is associated with flammability and toxicity, while the PEG component is generally considered to be of low toxicity.[1]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.[1]
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosols can be generated.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular solid waste. [1]
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.[1] Collect waste in a dedicated, chemically compatible container with a secure, tight-fitting lid.[2]
-
Containerization:
-
Solid Waste: Place any solid this compound and contaminated disposable items (e.g., pipette tips, weigh boats, gloves) in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled liquid hazardous waste container. If a flammable solvent was used, the container must be appropriate for flammable liquids.[1]
-
-
Labeling: Clearly label the waste container with the full chemical name, "this compound." If it is a solution, include the name and concentration of the solvent.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from sources of heat or ignition.[1]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Spill Management Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand.[2]
-
Collect: Carefully scoop or sweep the absorbed material and any solid spill into a labeled, sealed container for disposal as chemical waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals: Essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG8-alcohol are critical for ensuring a safe and compliant laboratory environment. This guide provides immediate, procedural, and step-by-step guidance to build trust and offer value beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a higher risk of splashing. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat, fully buttoned. A flame-resistant lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated. | Minimizes inhalation exposure to potentially harmful vapors or particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Handling and Use
-
Preparation : Before handling, ensure a chemical fume hood is operational and all required PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Work Area : Conduct all work in a designated area within a chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure. Use appropriate tools, such as a spatula, for transfers to avoid generating dust.
-
Dissolving : When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
After Handling : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn, and before leaving the laboratory.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste materials containing this compound must be treated as hazardous chemical waste.[1][2]
Waste Segregation and Collection
-
Solid Waste : Collect any unused solid this compound, as well as contaminated disposable items like weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Sharps Waste : Any sharps contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[1]
Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Toxic," "Flammable"). Store sealed waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[2]
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of all hazardous waste containers.[1][2] Do not dispose of this chemical down the drain or in regular trash.[2]
Experimental Protocol: Deactivation of Propargyl Group in Waste (Suggested Procedure)
Disclaimer: The following is a generalized procedure for the deactivation of the reactive propargyl group in aqueous waste streams based on the oxidative cleavage of terminal alkynes. This protocol has not been validated for this compound and should be performed on a small scale with all appropriate safety precautions in a chemical fume hood. Researchers must conduct a thorough risk assessment and validate this procedure for their specific waste composition and laboratory conditions.
Objective: To oxidize the terminal alkyne of this compound in an aqueous waste stream to less reactive carboxylic acids and carbon dioxide, thereby reducing its chemical reactivity prior to collection as hazardous waste.
Materials:
-
Aqueous waste containing this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
Sodium bisulfite (NaHSO₃) or ascorbic acid
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Appropriate glassware (beaker or flask)
Procedure:
-
Preparation : In a chemical fume hood, place the aqueous waste solution containing this compound in a suitably sized beaker or flask with a stir bar. Place the container in a secondary containment vessel (e.g., an ice bath) to manage any potential exothermic reaction.
-
Acidification : Slowly add dilute sulfuric acid to the waste solution while stirring until the pH is acidic (pH 2-3). This enhances the oxidative power of the permanganate.
-
Oxidation : While stirring vigorously, slowly add a solution of potassium permanganate to the acidified waste. A purple color will appear and then dissipate as the permanganate is consumed. Continue adding the permanganate solution portion-wise until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching Excess Oxidant : After the reaction is complete, quench the excess potassium permanganate by adding a reducing agent such as sodium bisulfite or ascorbic acid, portion-wise, until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization : Slowly neutralize the treated waste solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide). Be cautious as neutralization can be exothermic and may generate gas if bicarbonate is used.
-
Collection : Transfer the neutralized, treated waste solution to a designated aqueous hazardous waste container.
Visualizing the Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
